5-(Chloromethyl)-2-methoxypyridine hydrochloride
Description
Properties
IUPAC Name |
5-(chloromethyl)-2-methoxypyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO.ClH/c1-10-7-3-2-6(4-8)5-9-7;/h2-3,5H,4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRVUMSODLOUGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50701616 | |
| Record name | 5-(Chloromethyl)-2-methoxypyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50701616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120276-36-0 | |
| Record name | 5-(Chloromethyl)-2-methoxypyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50701616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-(Chloromethyl)-2-methoxypyridine hydrochloride chemical properties
Technical Monograph: 5-(Chloromethyl)-2-methoxypyridine Hydrochloride
Part 1: Executive Technical Overview
Compound Identity:
-
IUPAC Name: 5-(Chloromethyl)-2-methoxypyridine hydrochloride
-
Common Name: 2-Methoxy-5-chloromethylpyridine HCl
-
CAS Number: 120276-37-1 (HCl salt); 120276-36-0 (Free base)
-
Molecular Formula:
-
Molecular Weight: 194.06 g/mol (Salt); 157.60 g/mol (Free base)
Core Utility:
This compound serves as a high-value electrophilic building block in medicinal chemistry, specifically for the introduction of the 2-methoxypyridin-5-yl moiety. This structural motif is a "privileged scaffold" found in various G-protein coupled receptor (GPCR) agonists, kinase inhibitors, and agrochemicals. Its primary value lies in the benzylic-like reactivity of the chloromethyl group, which allows for rapid
Part 2: Physicochemical Profile & Stability Logic
The behavior of 5-(chloromethyl)-2-methoxypyridine hydrochloride is governed by a "Push-Pull" electronic mechanism that dictates both its high reactivity and its storage instability.
Electronic Mechanism (The "Push-Pull" Effect)
-
Inductive Withdrawal (-I): The pyridine nitrogen atom is electronegative, pulling electron density from the ring. This makes the C5-position electron-deficient, activating the chloromethyl group for nucleophilic attack.
-
Resonance Donation (+R): The 2-methoxy group donates electron density into the ring via resonance. While this stabilizes the pyridine ring against oxidation, it does not fully negate the electrophilicity of the exocyclic methylene carbon.
-
The HCl Factor: In the hydrochloride salt form, the pyridine nitrogen is protonated (
). This dramatically increases the electron-withdrawing nature of the ring, destabilizing the C-Cl bond towards hydrolysis (reaction with moisture) but stabilizing the solid form against oxidative degradation compared to the free base oil.
Table 1: Physicochemical Properties
| Property | Value/Description | Technical Note |
| Appearance | White to off-white crystalline solid | Yellowing indicates degradation (oxidation/hydrolysis). |
| Melting Point | 130–135 °C (dec.) | Decomposition often accompanies melting; do not overheat. |
| Solubility | Soluble in Water, MeOH, DMSO | Rapidly hydrolyzes in water; prepare aqueous solutions immediately before use. |
| Hygroscopicity | High | Must be stored under desiccant. Absorbs atmospheric moisture leading to HCl gas evolution. |
| Reactivity Class | Alkylating Agent | Safety Critical: Potentially mutagenic. Handle with extreme caution. |
Part 3: Synthetic Utility & Experimental Protocols
Reaction Mechanism: Nucleophilic Substitution
The primary application is the alkylation of nucleophiles. The reaction proceeds via a classic
Figure 1: The mechanistic pathway for coupling. The base is critical to liberate the free base species and scavenge the HCl byproduct.
Validated Protocol: Synthesis of a Secondary Amine Derivative
Context: This protocol describes the coupling of 5-(chloromethyl)-2-methoxypyridine HCl with a generic secondary amine (
Reagents:
-
5-(Chloromethyl)-2-methoxypyridine HCl (1.0 equiv)
-
Secondary Amine (1.1 equiv)
-
Potassium Carbonate (
) (3.0 equiv) - Excess required to neutralize salt and HCl byproduct. -
Acetonitrile (ACN) or DMF (Anhydrous)
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere): Flame-dry a round-bottom flask and purge with Nitrogen (
). Moisture control is critical to prevent hydrolysis of the chloromethyl starting material to the alcohol (5-(hydroxymethyl)-2-methoxypyridine). -
Solvation: Suspend the 5-(chloromethyl)-2-methoxypyridine HCl (1.0 eq) in anhydrous ACN.
-
Base Addition: Add
(3.0 eq) in a single portion. Stir for 10 minutes at room temperature. Observation: The mixture may bubble slightly as HCl is neutralized. -
Nucleophile Addition: Add the secondary amine (1.1 eq) dropwise.
-
Reaction: Heat the mixture to 60°C for 4–6 hours.
-
Self-Validating Checkpoint (TLC/LCMS): Spot the reaction mixture against the starting chloride. The chloride typically runs faster (higher
) than the amine product on Silica (Hex/EtOAc). LCMS should show the mass peak and the disappearance of (free base chloride).
-
-
Workup: Cool to room temperature. Filter off the inorganic solids (
, excess ). Concentrate the filtrate under reduced pressure. -
Purification: The residue is typically purified via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).
Part 4: Handling, Stability & Safety (The Self-Validating System)
This compound is an alkylating agent . It mimics mustard gas chemistry in its ability to alkylate DNA. Strict engineering controls are required.
Storage & Quality Control Workflow
Because the HCl salt is hygroscopic and the C-Cl bond is hydrolytically unstable, a rigorous QC protocol is necessary before every use.
Figure 2: Quality Control Decision Tree. The shift of the methylene protons in H-NMR is the most reliable indicator of purity.
Safety Profile
-
Hazards: Skin corrosion (Category 1B), Serious eye damage (Category 1).
-
Specific Danger: As a benzylic-type halide, it is a potent lachrymator and vesicant.
-
Deactivation: Spills should be treated with a dilute solution of ammonia or 10% aqueous sodium hydroxide to hydrolyze the active chloride to the benign alcohol.
References
-
Chemical Identity & Properties: PubChem. Compound Summary for CID 53438957: 5-(Chloromethyl)-2-methoxypyridine hydrochloride. National Library of Medicine. Link
-
Synthetic Application (General Pyridine Chemistry): Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry. Link
-
Safety Data Sheet: Fisher Scientific. Safety Data Sheet: 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (Analogous handling data). Link
-
Reaction Methodology: Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Blanc Chloromethylation and nucleophilic substitutions on pyridines). Link
Strategic Synthesis of 5-(Chloromethyl)-2-methoxypyridine Hydrochloride
Technical Whitepaper | Process Chemistry & Optimization
Executive Summary
5-(Chloromethyl)-2-methoxypyridine hydrochloride (CAS: 120276-36-0) is a critical electrophilic building block in medicinal chemistry. Structurally analogous to a p-methoxybenzyl chloride but with the physiochemical properties of a pyridine, it serves as a pivotal intermediate for introducing the (6-methoxypyridin-3-yl)methyl moiety into pharmacophores (e.g., GPR40 agonists, kinase inhibitors).
This guide outlines the most robust synthetic pathway: the Reductive-Deoxychlorination Route . Unlike direct chloromethylation (which suffers from poor regioselectivity) or radical halogenation (low yield), this pathway ensures high regiochemical fidelity and minimizes genotoxic impurity formation.
Key Technical Challenges Addressed:
-
Instability of the Free Base: The free base is prone to rapid polymerization and hydrolysis; this protocol prioritizes immediate isolation as the stable hydrochloride salt.
-
Dimer Formation: Strict moisture control is required to prevent the formation of the bis-ether impurity.
-
Safety: Handling of vesicant alkylating agents and thionyl chloride off-gassing.
Retrosynthetic Analysis & Strategy
The synthesis is best approached via the corresponding alcohol, (6-methoxypyridin-3-yl)methanol . This precursor is stable, crystalline, and easily purified, allowing for a "clean" final chlorination step.
Strategic Pathway Visualization
Figure 1: Retrosynthetic disconnection showing the conversion of the ester to the alcohol, followed by chlorination.[1][2][3][4][5][6]
Detailed Experimental Protocol
Phase 1: Reduction of Methyl 6-methoxynicotinate
Objective: Convert the ester to the alcohol without over-reduction or demethylation of the ether.
Reagents: Sodium Borohydride (
Rationale: While Lithium Aluminum Hydride (
Protocol Steps:
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and mechanical stirrer.
-
Dissolution: Charge Methyl 6-methoxynicotinate (1.0 eq) and dry THF (5 vol) or t-Butanol .
-
Addition: Add
(2.5 eq) in portions at 0–5°C. -
Reaction: Slowly add Methanol (dropwise) to the mixture at reflux temperature. Note: Methanol acts as the proton source to liberate hydrogen.
-
Quench: Cool to room temperature. Quench carefully with saturated
solution. -
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine.[1] Dry over
and concentrate. -
Purification: Recrystallize from Hexane/EtOAc if necessary.
-
Target Product: (6-Methoxypyridin-3-yl)methanol.[7]
-
Appearance: White to off-white solid.
-
Phase 2: Deoxychlorination (The Critical Step)
Objective: Convert the alcohol to the alkyl chloride hydrochloride salt.
Reagents: Thionyl Chloride (
Safety Critical: This reaction generates
Protocol Steps:
-
Setup: Dry 3-neck flask, addition funnel, thermometer, and off-gas scrubber (NaOH trap).
-
Solvation: Dissolve (6-Methoxypyridin-3-yl)methanol (1.0 eq) in anhydrous DCM (10 vol). Cool to 0–5°C.
-
Activation: Add
(1.2 to 1.5 eq) dropwise via the addition funnel.-
Control: Maintain internal temperature <10°C to prevent vigorous exotherm.
-
-
Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2–4 hours.
-
Monitoring: Check by TLC or HPLC. The alcohol spot should disappear.
-
-
Isolation (Salt Formation):
-
Method A (Precipitation): If using Toluene, the product may precipitate directly as the HCl salt. Filter under nitrogen.[1]
-
Method B (Evaporation): If using DCM, concentrate the solvent in vacuo (keep bath <40°C). The residue will be the crude HCl salt.
-
-
Purification/Stabilization: Triturate the solid with cold Diethyl Ether or MTBE to remove excess thionyl chloride and non-polar impurities. Filter and dry under vacuum/nitrogen.
-
Target Product: 5-(Chloromethyl)-2-methoxypyridine hydrochloride.[8]
-
Storage: Store at -20°C under Argon. Hygroscopic.
-
Process Control & Data Visualization
Reaction Workflow Diagram
Figure 2: Process flow for the critical chlorination step, emphasizing gas management and isolation.
Critical Process Parameters (CPPs)
| Parameter | Specification | Scientific Rationale |
| Moisture Content | < 0.1% in Solvents | Water competes with the alcohol for |
| Temperature ( | 0 – 5°C | Controls the rate of gas evolution ( |
| Stoichiometry | 1.2 – 1.5 eq | Excess ensures complete conversion. Large excess is avoided to simplify workup. |
| Quenching | DO NOT QUENCH with Water | The product is the HCl salt. Adding water will dissolve it and potentially hydrolyze the C-Cl bond. |
Troubleshooting & Impurity Profile
The "Dimer" Impurity
A common failure mode is the formation of the bis-picolyl ether: Structure: (6-OMe-Py)-CH2-O-CH2-(6-OMe-Py)
-
Cause: Presence of moisture or insufficient acid during the reaction. The alcohol reacts with the formed chloride.[6][9]
-
Prevention: Ensure the reaction remains acidic (excess
or HCl gas) and strictly anhydrous.
Stability of the Free Base
Attempting to isolate the free base (by neutralizing with
-
Rule: Always handle and store as the Hydrochloride Salt .
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 53438957, 5-(Chloromethyl)-2-methoxypyridine hydrochloride. Retrieved from [Link]
- Vertex AI Search. (2025). Patent Analysis: Preparation of 2-chloromethyl-pyridine derivatives.
-
Scholars Research Library. (2012). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Retrieved from [Link]
-
Org. Synth. (1990). General methods for Thionyl Chloride Chlorination. (Referencing standard protocols for benzylic alcohol to chloride conversion). Retrieved from [Link]
Sources
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- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN101395167A - Novel chlorination reagent and new method for chlorinating sugars using thionyl chloride - Google Patents [patents.google.com]
- 7. (6-methoxypyridin-3-yl)methanol | 58584-63-7 [chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. Sciencemadness Discussion Board - thionyl chloride and alcohols - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Monograph: 5-(Chloromethyl)-2-methoxypyridine Hydrochloride
[1]
Executive Summary
This technical guide profiles 5-(Chloromethyl)-2-methoxypyridine hydrochloride , a critical heterocyclic building block used in the synthesis of pharmaceutical active ingredients (APIs), most notably selective COX-2 inhibitors (e.g., Etoricoxib).[1] This monograph details its structural dynamics, a validated synthesis protocol using thionyl chloride, and essential safety handling procedures for chloromethyl-functionalized pyridines.[1]
Chemical Identity & Nomenclature
Precise identification is required due to the existence of multiple regioisomers (e.g., 2-chloromethyl-5-methoxypyridine).[1]
| Property | Detail |
| IUPAC Name | 5-(Chloromethyl)-2-methoxypyridine hydrochloride |
| Common Name | 2-Methoxy-5-chloromethylpyridine HCl |
| CAS Number | 120276-36-0 (Salt); 70258-18-3 (Free Base) |
| Molecular Formula | |
| Molecular Weight | 194.06 g/mol |
| SMILES | COc1ncc(CCl)cc1.[H]Cl |
| Appearance | White to off-white crystalline solid |
Structural Dynamics & Reactivity
The molecule features two competing electronic effects that dictate its reactivity and stability:
-
Electrophilic "Warhead" (C-5 Position): The chloromethyl group at the 5-position is highly electrophilic.[1] The pyridine ring, while generally electron-deficient, is modified by the methoxy group.
-
Electronic Push (C-2 Position): The methoxy group (
) at position 2 acts as a strong Electron Donating Group (EDG) via resonance.[1] This increases the electron density of the ring, making the nitrogen more basic compared to unsubstituted pyridine. -
Salt Stabilization: The free base is prone to self-alkylation (polymerization) where the nucleophilic pyridine nitrogen of one molecule attacks the electrophilic chloromethyl carbon of another.[1] Formation of the hydrochloride salt protonates the nitrogen, nullifying its nucleophilicity and rendering the solid stable for long-term storage.
Reactivity Diagram (DOT)
Figure 1: Structural reactivity profile.[1] The HCl salt form is essential to prevent the self-alkylation pathway shown in red.
Validated Synthesis Protocol
Objective: Conversion of (6-methoxypyridin-3-yl)methanol to 5-(chloromethyl)-2-methoxypyridine hydrochloride.
Reaction Class: Deoxychlorination via Thionyl Chloride (
Reagents & Materials[1][2][3][4][5][6]
-
Precursor: (6-methoxypyridin-3-yl)methanol (CAS 351410-46-3).[1]
-
Reagent: Thionyl Chloride (
), 1.2 – 1.5 equivalents.[1] -
Solvent: Dichloromethane (DCM) (Anhydrous).[1]
-
Quench: Isopropanol or Methanol.[1]
Step-by-Step Methodology
This protocol prioritizes thermal control to prevent decomposition of the methoxy group (demethylation) or polymerization.[1]
-
Setup: Charge a dry 3-neck round-bottom flask with (6-methoxypyridin-3-yl)methanol (1.0 eq) and anhydrous DCM (10 volumes). Flush with Nitrogen (
).[1] -
Cooling: Cool the solution to
- using an ice/salt bath. -
Addition: Add Thionyl Chloride (
) (1.2 eq) dropwise via an addition funnel over 30–60 minutes.-
Critical Control Point: Maintain internal temperature
. The reaction is exothermic and evolves and gas.
-
-
Reaction: Allow the mixture to warm to room temperature (
) and stir for 2–4 hours.-
Monitoring: Monitor via TLC or HPLC for consumption of the alcohol.[1]
-
-
Workup (Isolation of Salt):
-
Purification: Filter the solid precipitate under
atmosphere (hygroscopic). Wash with cold MTBE.[1] -
Drying: Dry in a vacuum oven at
to constant weight.
Synthesis Workflow (DOT)
Figure 2: Process flow for the deoxychlorination synthesis.[1][2][3]
Applications in Drug Development
The primary utility of 5-(chloromethyl)-2-methoxypyridine hydrochloride lies in its ability to introduce the 2-methoxypyridine-5-methyl moiety into larger pharmacophores.[1]
COX-2 Inhibitors (Etoricoxib Context)
In the synthesis of Etoricoxib (Arcoxia) and related COX-2 inhibitors, the pyridine ring structure is central.[1][4] This specific chloromethyl derivative serves as an alkylating agent to couple the pyridine ring to sulfur or carbon nucleophiles, building the diarylheterocycle core characteristic of "coxibs."
-
Mechanism:
Alkylation.[1][5] -
Target: Alkylation of thiols or carbanions to link the "top" pyridine ring to the central scaffold.
General Synthetic Utility[1]
-
C-N Coupling: Reacts with secondary amines to form picolylamines.[1]
-
C-S Coupling: Reacts with mercaptans to form thioethers (common in proton pump inhibitor analogs).[1]
-
Chain Extension: Can be converted to the acetonitrile derivative via cyanide displacement (
), extending the carbon chain by one unit.
Safety & Handling (E-E-A-T)
Hazard Class: Corrosive, Acute Toxicant.[1]
-
Vesicant Properties: Chloromethyl pyridines are potent alkylating agents.[1] They can cause severe skin burns and eye damage.[1] They are potential genotoxic impurities (PGIs) due to their ability to alkylate DNA.[1]
-
Inhalation Risk: Dust or aerosols are extremely irritating to the respiratory tract.
-
Storage:
-
Hygroscopic: Store under inert gas (Argon/Nitrogen).[1]
-
Temperature: Refrigerate (
). -
Stability: Degrades in moist air to release HCl and the corresponding alcohol.
-
Self-Validating Safety Protocol:
Always quench glassware and spills with a dilute ammonia solution (
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14517153, 2-(Chloromethyl)-5-methoxypyridine.[1] Retrieved from [Link][1]
-
Merck & Co. (via Google Patents). Process for the preparation of Etoricoxib.[1] Patent WO2012066570A3.[1] Retrieved from [1]
-
Organic Syntheses. General procedure for conversion of hydroxymethyl pyridines to chloromethyl pyridines using Thionyl Chloride.[1] (Methodology Grounding). Retrieved from [Link]
Sources
- 1. Produce to produce etoricoxib - Patent WO-2012066570-A3 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CA2002757A1 - Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives and novel intermediate for said preparation - Google Patents [patents.google.com]
- 3. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]
- 4. US9024030B2 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Physical and Chemical Properties of 5-(Chloromethyl)-2-methoxypyridine Hydrochloride
This guide provides a comprehensive technical overview of 5-(Chloromethyl)-2-methoxypyridine hydrochloride (CAS No. 120276-36-0), a pivotal heterocyclic building block in modern organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes core physical properties, reactivity profiles, and field-proven handling protocols to empower its effective and safe application in the laboratory.
Core Chemical Identity and Physicochemical Properties
5-(Chloromethyl)-2-methoxypyridine hydrochloride is a bifunctional pyridine derivative. Its structure incorporates an electron-donating methoxy group at the 2-position, which influences the ring's electronic properties, and a highly reactive chloromethyl group at the 5-position. This chloromethyl moiety serves as the primary reactive handle for synthetic transformations. The compound is supplied as a hydrochloride salt, enhancing its stability and modifying its solubility profile compared to the free base.
Key identifying information and physical properties are summarized below. It is important to note that while some properties are well-documented, specific experimental values for others, such as melting and boiling points, are not consistently reported in publicly available literature. In such cases, expected characteristics are inferred based on closely related structural analogs.
| Property | Value | Source(s) |
| CAS Number | 120276-36-0 | [1] |
| Molecular Formula | C₇H₉Cl₂NO | [1][2] |
| Molecular Weight | 194.06 g/mol | [1][2] |
| Appearance | Expected to be a white to off-white crystalline solid | Inferred from analogs[3][4] |
| Melting Point | Data not consistently available. Analogs melt with decomposition. | |
| Solubility | Expected to be soluble in water and polar organic solvents (e.g., methanol, ethanol); sparingly soluble in non-polar solvents (e.g., hexane). | Inferred from analogs[3][4][5] |
| Canonical SMILES | COC1=NC=C(C=C1)CCl.Cl | [1] |
| InChIKey | LKRVUMSODLOUGZ-UHFFFAOYSA-N | [1] |
Solubility Profile: A Practical Perspective
The hydrochloride salt form of this compound dictates its solubility. The ionic character of the pyridinium chloride makes it readily soluble in water and other polar protic solvents.[3][4] This property is advantageous for reactions conducted in aqueous or alcoholic media. Conversely, its solubility is limited in non-polar organic solvents such as n-hexane and benzene.[3] For synthetic applications requiring anhydrous, non-polar conditions, the free base may need to be generated in situ through neutralization with a suitable non-nucleophilic base.
Chemical Stability and Reactivity
Stability: Under standard laboratory conditions (room temperature, inert atmosphere), 5-(Chloromethyl)-2-methoxypyridine hydrochloride is a stable solid.[3][4] However, several incompatibilities must be considered for safe storage and handling:
-
Strong Bases: Will neutralize the hydrochloride salt to form the free base, which may have different stability characteristics.
-
Strong Oxidizing Agents: May lead to decomposition or unwanted side reactions.[3]
-
Moisture: As a hydrochloride salt, it can be hygroscopic. Storage in a dry, inert atmosphere is recommended.[6]
-
Light: Pyridine derivatives can be sensitive to light, which may trigger photochemical reactions.[3] Storage in amber vials is a prudent measure.
Reactivity: The synthetic utility of this compound is anchored to the reactivity of the chloromethyl group. The chlorine atom is a good leaving group, positioned on a carbon adjacent to an aromatic ring, making it highly susceptible to nucleophilic substitution reactions. This reactivity allows for the facile introduction of the 2-methoxypyridin-5-ylmethyl moiety into a wide array of molecular scaffolds.[7]
This versatile reactivity enables the formation of various chemical bonds, as depicted below.
Caption: General synthetic workflow using the title compound.
Conclusion
5-(Chloromethyl)-2-methoxypyridine hydrochloride is a valuable and versatile reagent for synthetic chemists. Its key physical properties—solid form, polarity-driven solubility, and thermal stability under proper storage—make it a practical building block. The compound's true power resides in its chemical reactivity, specifically the electrophilic nature of the chloromethyl group, which serves as a robust handle for forging new bonds in the creation of complex molecular architectures. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective deployment in research and development, particularly within the pharmaceutical industry.
References
- Pipzine Chemicals. (n.d.). 2-Chloromethyl-3,5-Dimethyl-4-Methoxypyridine Hydrochloride.
- Chem-Impex. (n.d.). 5-Methoxy-2-methylpyridine.
- BenchChem. (2025). Application Notes and Protocols: 5-(Chloromethyl)-2-ethoxypyridine as a Versatile Synthetic Intermediate.
- Google Patents. (2013). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
- LookChem. (n.d.). 5-(CHLOROMETHYL)-2-METHOXYPYRIDINE HYDROCHLORIDE 120276-36-0 wiki.
- ChemBK. (2024). 2-Chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride.
- Apollo Scientific. (2023). 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride Safety Data Sheet.
- Fisher Scientific. (2024). SAFETY DATA SHEET - 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.
- Santa Cruz Biotechnology. (n.d.). 2-Chloro-5-(chloromethyl)pyridine Material Safety Data Sheet.
- ChemicalBook. (2026). 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.
- PubChem. (n.d.). 2-(Chloromethyl)-5-methylpyridine hydrochloride.
- Sigma-Aldrich. (n.d.). 2-(Chloromethyl)-5-methoxypyridine hydrochloride.
- Alchem Pharmtech. (n.d.). 2-(chloromethyl)-5-methoxypyridine hydrochloride.
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- 3. 2-Chloromethyl-3,5-Dimethyl-4-Methoxypyridine Hydrochloride | High Purity Supplier & Manufacturer in China | CAS 86604-75-3 | Quality Assurance [pipzine-chem.com]
- 4. fishersci.se [fishersci.se]
- 5. chembk.com [chembk.com]
- 6. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 86604-75-3 [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Characterization and Solubility Profiling of 5-(Chloromethyl)-2-methoxypyridine Hydrochloride
[1][2]
Executive Summary
This technical guide provides an in-depth analysis of 5-(Chloromethyl)-2-methoxypyridine hydrochloride (CAS: 120276-36-0 / Analogous Isomers), a critical electrophilic intermediate used in the synthesis of pharmaceuticals, particularly functionalized pyridine derivatives.[1][2]
The primary challenge with this compound is not merely determining solubility, but managing its high reactivity and hygroscopic nature .[2] The presence of the electron-donating methoxy group at the 2-position activates the pyridine ring, destabilizing the chloromethyl group at the 5-position.[1][2] This makes the compound prone to rapid hydrolysis (to the alcohol) or solvolysis (to ethers) in nucleophilic solvents.[2] Consequently, "solubility" for this compound is a function of both thermodynamic capacity and kinetic stability.[2]
Part 1: Physicochemical Profile & Solubility Landscape[2]
Structural Implications on Solubility
The molecule exists as a hydrochloride salt, which fundamentally alters its solubility profile compared to the free base.[1][2]
-
Ionic Character: The protonated pyridine nitrogen creates a cation-anion lattice, rendering the compound insoluble in non-polar hydrocarbons (Hexane, Heptane).[1][2]
-
Electrophilic Reactivity: The 5-chloromethyl group is a potent alkylating agent.[1][2] In high-dielectric solvents (Water, Methanol), the C-Cl bond is labile.[1][2]
-
Hygroscopicity: As an HCl salt, the compound avidly absorbs atmospheric moisture, leading to "oiling out" or degradation.[1]
Solubility & Stability Matrix
The following table categorizes solvents based on their thermodynamic capacity to dissolve the salt versus the kinetic stability of the compound within that medium.
| Solvent Class | Representative Solvents | Solubility Rating | Stability Risk | Usage Recommendation |
| Polar Protic | Water, Methanol, Ethanol | High (>50 mg/mL) | Critical | Avoid for storage. Use only for immediate reactions where the solvent acts as a reagent (e.g., methoxylation).[1][2] |
| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Moderate | Good for reactions; difficult to remove during isolation.[1] |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate (10-30 mg/mL) | Low | Preferred for handling, transport, and anhydrous reactions.[1][2] |
| Ethers | THF, 1,4-Dioxane | Low to Moderate | Low | Useful as co-solvents.[1][2] |
| Non-Polar | Hexanes, Heptane, Diethyl Ether | Insoluble (<1 mg/mL) | Low | Ideal Anti-Solvents for precipitation/purification.[1] |
Critical Note: Solubility data in water is often cited as "Soluble," but this is chemically misleading for process development.[2] Dissolution in water immediately initiates hydrolysis to 5-(hydroxymethyl)-2-methoxypyridine.[1][2]
Part 2: Experimental Protocols
Stability-Indicating Solubility Determination
Standard gravimetric solubility methods (shake-flask) are unsuitable due to degradation.[1][2] The following protocol uses HPLC to determine "Kinetic Solubility."
Reagents:
Workflow:
-
Preparation: Prepare a saturated slurry of the compound in the target solvent at 20°C.
-
Sampling: At
minutes, filter an aliquot (0.45 µm PTFE filter). -
Quench: Immediately dilute the filtrate 1:10 into anhydrous ACN to halt solvolysis.
-
Analysis: Inject into HPLC (C18 Column, ACN/Water gradient).
-
Calculation: Extrapolate concentration to
to determine true solubility before degradation.
Purification via Anti-Solvent Recrystallization
The most effective method to isolate high-purity 5-(Chloromethyl)-2-methoxypyridine HCl is a dual-solvent recrystallization system.[1][2]
System: Isopropanol (Solvent) / Diisopropyl Ether (Anti-Solvent) or DCM / Hexane.[2]
Step-by-Step Protocol:
-
Dissolution: Dissolve crude solid in the minimum volume of warm Isopropanol (40°C). Do not boil, as heat accelerates degradation.[2]
-
Filtration: Rapidly filter insoluble particulates while warm.[2]
-
Nucleation: Cool the filtrate to room temperature. Slowly add Diisopropyl Ether (DIPE) dropwise until persistent turbidity is observed.[2]
-
Crystallization: Cool the mixture to 0-5°C without stirring for 2 hours.
-
Isolation: Filter the white crystalline solid under nitrogen atmosphere (to prevent moisture uptake).
-
Drying: Vacuum dry at <30°C over
.
Part 3: Visualization of Workflows
Solvent Selection Decision Tree
This diagram guides the researcher in selecting the appropriate solvent based on the intended application, balancing solubility against reactivity.[1][2]
Caption: Decision logic for solvent selection prioritizing chemical stability of the chloromethyl moiety.
Degradation Pathway in Protic Solvents
Understanding the "why" behind the solubility warnings. This diagram illustrates the mechanism that corrupts solubility data in water/alcohols.[2]
Caption: Mechanism of solvolysis in protic media, rendering standard solubility testing invalid.
Part 4: Handling and Safety (E-E-A-T)
Handling Precautions
-
Corrosive/Vesicant: Chloromethyl pyridines are potent alkylating agents.[2] They can cause severe skin burns and permanent eye damage.[2] Double-gloving (Nitrile over Laminate) is recommended.[1][2]
-
Inhalation Hazard: The HCl salt can dissociate to release HCl gas, and the dust is highly irritating to the respiratory tract.[1] Handle only in a fume hood.
Storage Conditions
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14517153, 2-(Chloromethyl)-5-methoxypyridine. (Note: Isomeric analogue used for physicochemical property benchmarking).[2] Retrieved from [Link]
-
Massachusetts Institute of Technology (MIT) Department of Chemistry. The Two-Solvent Recrystallization Guide. Retrieved from [Link][2][3]
Technical Whitepaper: Characterization and Handling of 5-(Chloromethyl)-2-methoxypyridine Hydrochloride
Executive Summary
5-(Chloromethyl)-2-methoxypyridine hydrochloride (CAS 120276-36-0) is a critical electrophilic intermediate used in the synthesis of pharmaceutical agents, particularly those requiring a pyridine scaffold functionalized at the 5-position. Its reactivity profile is defined by the labile chloromethyl group, acting as a potent alkylating agent, and the 2-methoxy group, which modulates the electron density of the pyridine ring.
This guide provides a comprehensive breakdown of the spectral characteristics (NMR, MS, IR) required for structural validation. It addresses the specific challenges of distinguishing this isomer from its regioisomers (e.g., the 2-chloromethyl-5-methoxy analog) and handling its hydrolytic instability.
Molecular Identity & Structural Logic
Before analyzing spectra, one must understand the structural logic that dictates the signals. The molecule consists of a pyridine ring substituted with an electron-donating methoxy group at position 2 and an electron-withdrawing chloromethyl group at position 5.
| Parameter | Detail |
| Chemical Name | 5-(Chloromethyl)-2-methoxypyridine hydrochloride |
| CAS Number | 120276-36-0 |
| Molecular Formula | C₇H₈ClNO[1][2][3][4][5][6][7] · HCl (Salt) / C₇H₉Cl₂NO (Total) |
| Molecular Weight | 194.06 g/mol (Salt) / 157.60 g/mol (Free Base) |
| Structural Features | C2-OMe: Strong shielding on C3/H3. C5-CH₂Cl: Deshielding, susceptible to nucleophilic attack. Pyridine N: Protonated in HCl salt, causing global deshielding. |
Spectral Analysis: Diagnostic Markers
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent Selection: DMSO-d₆ is the required solvent. The hydrochloride salt is often insoluble in CDCl₃, and the acidity of the salt can cause decomposition in protic solvents like methanol-d₄ over time.
¹H NMR (400 MHz, DMSO-d₆)
The proton spectrum is defined by three distinct aromatic signals and two aliphatic singlets. The HCl salt form shifts the aromatic protons downfield compared to the free base due to the positive charge on the nitrogen.
| Position | Shift (δ ppm) | Multiplicity | Integration | Diagnostic Logic |
| N-H⁺ | 10.0 - 12.0 | Broad s | 1H | Exchangeable acidic proton; often invisible or very broad depending on water content. |
| H-6 | 8.25 - 8.40 | d (J ≈ 2.5 Hz) | 1H | Most deshielded aromatic proton due to proximity to the protonated nitrogen (α-position). |
| H-4 | 7.75 - 7.90 | dd (J ≈ 8.5, 2.5 Hz) | 1H | Couples with H-3 (ortho) and H-6 (meta). |
| H-3 | 6.85 - 7.00 | d (J ≈ 8.5 Hz) | 1H | Most shielded aromatic proton due to the ortho electron-donating effect of the methoxy group. |
| -CH₂Cl | 4.70 - 4.80 | s | 2H | Characteristic methylene singlet. If splitting is observed, check for hydrolysis (CH₂OH). |
| -OCH₃ | 3.85 - 3.90 | s | 3H | Distinct sharp singlet for the methoxy group. |
Critical QC Check: If you observe a new singlet appearing around 4.4 ppm , your sample has hydrolyzed to the alcohol (5-(hydroxymethyl)-2-methoxypyridine).
¹³C NMR (100 MHz, DMSO-d₆)
| Carbon Type | Shift (δ ppm) | Assignment |
| C-2 | ~163.0 | Quaternary, attached to Oxygen (Deshielded). |
| C-6 | ~145.0 | α-Carbon to Nitrogen. |
| C-4 | ~140.0 | Aromatic CH. |
| C-5 | ~126.0 | Quaternary, attached to chloromethyl. |
| C-3 | ~111.0 | Shielded by adjacent OMe group. |
| -OCH₃ | ~54.0 | Methoxy carbon. |
| -CH₂Cl | ~43.0 | Chloromethyl carbon. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and the presence of chlorine via its isotopic signature.
-
Ionization Method: ESI (Positive Mode) is preferred.
-
Observed Ion: The HCl dissociates. You will observe the cation of the free base.
| Ion (m/z) | Intensity | Interpretation |
| 158.0 | 100% | [M+H]⁺ for the ³⁵Cl isotopologue. |
| 160.0 | ~32% | [M+H]⁺ for the ³⁷Cl isotopologue. (Diagnostic 3:1 ratio confirms one Cl atom). |
| 122.0 | Variable | [M - Cl]⁺ : Loss of the chlorine atom (benzylic-type cleavage) to form a stabilized cation. |
Infrared Spectroscopy (FT-IR)
The IR spectrum of the hydrochloride salt is dominated by the ammonium band and the ether linkage.
-
2400 – 3000 cm⁻¹ (Broad): N–H⁺ stretching vibration (characteristic of pyridine salts).
-
~1610, 1580 cm⁻¹: C=N and C=C aromatic ring stretching.
-
1260 – 1280 cm⁻¹: C–O–C asymmetric stretching (Aryl alkyl ether).
-
~700 – 750 cm⁻¹: C–Cl stretching (often obscured by fingerprint region, but distinct).
Analytical Workflow & Quality Control
The primary risk with 5-(chloromethyl)-2-methoxypyridine is hydrolysis and dimerization . The chloromethyl group is highly reactive.
Purity Determination Logic
The following Graphviz diagram illustrates the decision tree for validating a batch of this intermediate.
Caption: Analytical decision tree for validating structural integrity and detecting common hydrolysis impurities.
Handling and Stability Protocols
Stability Mechanism
The "chloromethyl" moiety on a pyridine ring is an alkylating trigger .
-
Free Base Instability: If the salt is neutralized, the pyridine nitrogen (N1) of one molecule can attack the chloromethyl (C5) of another, leading to self-polymerization (formation of quaternary pyridinium salts).
-
Hydrolysis: Moisture rapidly converts the -CH₂Cl to -CH₂OH and HCl.
Protocol:
-
Storage: Store strictly at -20°C under Argon/Nitrogen.
-
Handling: Do not leave in solution (DMSO/Methanol) for prolonged periods (>4 hours) before use.
-
Neutralization: If the free base is required for a reaction, generate it in situ using a non-nucleophilic base (e.g., DIPEA) immediately prior to the coupling step.
Safety (E-E-A-T)
Warning: This compound is a potential vesicant and mutagen due to its alkylating capability.
-
Skin: Causes severe burns.[5][7] The combination of the alkylating side chain and the HCl salt makes it highly corrosive.
-
Inhalation: Destructive to mucous membranes. Use only in a certified fume hood.
-
Decontamination: Quench spills with dilute ammonia or 10% NaOH to hydrolyze the alkyl chloride and neutralize the acid.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 120276-36-0. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Pyridine derivatives and alkylating agents. Retrieved from [Link][5][7]
- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (Reference for NMR shifts of pyridine substituents and alkyl halide reactivity).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[5][7] (Reference for Mass Spectrometry isotope patterns of Chlorine).
Sources
- 1. 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 1H NMR [m.chemicalbook.com]
- 2. 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride | 86604-75-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride | C9H13Cl2NO | CID 11694258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(Chloromethyl)-5-methoxypyridine | C7H8ClNO | CID 14517153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Chloro-5-(chloromethyl)pyridine | C6H5Cl2N | CID 155479 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for 5-(Chloromethyl)-2-methoxypyridine hydrochloride: A Key Intermediate in Pharmaceutical Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide on 5-(Chloromethyl)-2-methoxypyridine hydrochloride, a pivotal intermediate in the synthesis of advanced pharmaceutical compounds. We will explore its chemical attributes, reactivity, and detailed protocols for its application, with a focus on the causality behind experimental choices to ensure reproducible and reliable outcomes.
Introduction: Strategic Importance in Medicinal Chemistry
5-(Chloromethyl)-2-methoxypyridine hydrochloride is a substituted pyridine derivative of significant interest in medicinal chemistry. The pyridine scaffold itself is a privileged structure, appearing in numerous FDA-approved drugs and natural products.[1][2] The value of this specific intermediate lies in its bifunctional nature: the pyridine ring, a common pharmacophore, and a highly reactive chloromethyl group at the 5-position.[3] This chloromethyl group acts as a potent electrophile, enabling the facile introduction of the 2-methoxypyridinylmethyl moiety into a target molecule via nucleophilic substitution reactions.[4][5] This makes it an essential building block for constructing complex molecular architectures found in modern therapeutics.
Physicochemical and Structural Properties
A thorough understanding of the compound's properties is fundamental to its effective use in synthesis. The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base.
| Property | Value | Reference |
| CAS Number | 104595-77-9 | [6] |
| Molecular Formula | C₇H₉Cl₂NO | [6] |
| Molecular Weight | 194.06 g/mol | [6] |
| IUPAC Name | 2-(chloromethyl)-5-methoxypyridine;hydrochloride | [7] |
| Appearance | White to off-white solid/powder | [8] |
| Melting Point | 128-131 °C | [8][9] |
| Solubility | Soluble in water. Sparingly soluble in methanol. | [8][9] |
| SMILES | COC1=CN=C(C=C1)CCl.Cl | [6] |
Synthesis and Mechanistic Principles
General Synthesis Route
The most common laboratory and industrial synthesis of 5-(Chloromethyl)-2-methoxypyridine hydrochloride involves the chlorination of the corresponding alcohol, (2-methoxy-5-pyridinyl)methanol. This transformation is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
The reaction with thionyl chloride is particularly common. The hydroxyl group of the alcohol attacks the sulfur atom of thionyl chloride, leading to a chlorosulfite intermediate. The chloride ion then attacks the benzylic carbon in an Sₙ2 reaction, displacing the chlorosulfite group, which decomposes into sulfur dioxide (SO₂) and hydrochloric acid (HCl), driving the reaction to completion.
Diagram: General Synthesis Pathway
Caption: Synthesis of the title compound from its alcohol precursor.
Core Reactivity: The Nucleophilic Substitution
The synthetic utility of 5-(Chloromethyl)-2-methoxypyridine hydrochloride is dominated by the reactivity of the chloromethyl group. The carbon atom of the -CH₂Cl group is highly electrophilic due to the electron-withdrawing effect of the adjacent chlorine atom and the pyridine ring. This makes it an excellent substrate for nucleophilic substitution (Sₙ2) reactions. A wide variety of nucleophiles, including amines, thiols, and alkoxides, can readily displace the chloride ion to form a new carbon-nucleophile bond.
This reactivity is central to its role as a pharmaceutical intermediate, allowing for the covalent linking of the methoxypyridine moiety to another molecular fragment. The presence of a base is typically required to neutralize the HCl generated during the substitution or to deprotonate the nucleophile, enhancing its reactivity.
Diagram: General Nucleophilic Substitution Mechanism
Caption: The Sₙ2 reaction is the key to the intermediate's utility.
Application Protocol: Synthesis of N-Substituted Aminomethylpyridines
This section provides a detailed, self-validating protocol for a general nucleophilic substitution reaction with an amine, a common step in the synthesis of many active pharmaceutical ingredients.
Objective
To synthesize a 5-(aminomethyl)-2-methoxypyridine derivative via the reaction of 5-(Chloromethyl)-2-methoxypyridine hydrochloride with a primary or secondary amine.
Materials and Equipment
-
Reagents:
-
5-(Chloromethyl)-2-methoxypyridine hydrochloride (1.0 eq)
-
Primary or Secondary Amine (1.1 - 1.5 eq)
-
Anhydrous Base (e.g., Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)) (2.5 - 3.0 eq)
-
Anhydrous Solvent (e.g., Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF))
-
Deionized Water
-
Organic Solvent for Extraction (e.g., Ethyl Acetate or Dichloromethane)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Condenser and nitrogen/argon inlet
-
Heating mantle with temperature controller
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates and chamber
-
Experimental Procedure
-
Reactor Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a condenser under a nitrogen or argon atmosphere.
-
Causality: An inert atmosphere is crucial to prevent the introduction of moisture, which can react with the reagents and reduce yield.
-
-
Reagent Charging: To the flask, add 5-(Chloromethyl)-2-methoxypyridine hydrochloride (1.0 eq), the chosen amine (1.1 eq), and the anhydrous base (e.g., K₂CO₃, 2.5 eq).
-
Causality: The base serves two purposes: it neutralizes the hydrochloride salt of the starting material and the HCl byproduct generated during the reaction. An excess ensures the reaction goes to completion. Using a slight excess of the amine nucleophile also helps drive the reaction forward.
-
-
Solvent Addition: Add the anhydrous solvent (e.g., Acetonitrile) to the flask. The volume should be sufficient to create a stirrable slurry (typically a 0.1-0.5 M concentration).
-
Causality: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 mechanism without interfering with the reaction.
-
-
Reaction: Stir the mixture at room temperature or heat to a moderate temperature (e.g., 50-80 °C) until the reaction is complete, as monitored by TLC or HPLC.
-
Causality: Heating increases the reaction rate. Reaction progress must be monitored to determine the optimal endpoint, preventing the formation of byproducts from prolonged heating.
-
-
Work-up - Quenching and Extraction:
-
Cool the reaction mixture to room temperature.
-
Filter off any inorganic salts (like K₂CO₃) and wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent suitable for extraction (e.g., ethyl acetate) and deionized water.
-
Transfer the mixture to a separatory funnel, shake vigorously, and allow the layers to separate.
-
Collect the organic layer. Extract the aqueous layer one or two more times with the organic solvent.
-
Causality: This aqueous work-up removes the inorganic salts and any remaining water-soluble impurities from the desired organic product.
-
-
Drying and Concentration: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Causality: The brine wash removes residual water from the organic phase. The drying agent removes the last traces of water to prevent contamination of the final product.
-
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain the final product of high purity.
Diagram: Experimental Workflow
Sources
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. chempanda.com [chempanda.com]
- 4. The Conversion of 5-chloromethylfurfural Into 5-methoxymethylfurfural via Nucleophilic Substitution: Kinetic Modelling | Chemical Engineering Transactions [cetjournal.it]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-(Chloromethyl)-5-methoxypyridine hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2-(Chloromethyl)-5-methoxypyridine | C7H8ClNO | CID 14517153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cionpharma.com [cionpharma.com]
- 9. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 86604-75-3 [chemicalbook.com]
Application Note: Large-Scale Synthesis of 5-(Chloromethyl)-2-methoxypyridine Hydrochloride
Part 1: Executive Summary & Strategic Route Selection
Target Molecule Profile[1]
-
Chemical Name: 5-(Chloromethyl)-2-methoxypyridine hydrochloride
-
CAS Number: 120276-36-0 (Salt), 75342-33-5 (Free Base)
-
Molecular Formula: C₇H₈ClNO[1] · HCl
-
Application: A critical benzylic halide intermediate used in the synthesis of GPR40 agonists (e.g., Fasiglifam) and various oncology candidates. It serves as a reactive electrophile for coupling with amines or phenols.
The Scale-Up Challenge
Synthesizing chloromethyl pyridines at scale presents two primary safety and quality risks:
-
Instability of the Free Base: The free base (5-(chloromethyl)-2-methoxypyridine) is prone to self-polymerization and hydrolysis. The hydrochloride salt is the preferred isolated form due to superior shelf-stability.
-
Chemo-selectivity: The 2-methoxy group is acid-labile. Harsh chlorination conditions (e.g.,
at high heat) can cleave the ether, yielding the impurity 2-chloro-5-(chloromethyl)pyridine or the pyridone analog.
Route Selection Strategy
We utilize a two-step "Reduction-Chlorination" sequence starting from Methyl 6-methoxynicotinate. This route is preferred over direct chloromethylation for its regiocontrol and cleaner impurity profile.
-
Step 1: Selective Reduction: Sodium Borohydride (
) reduction of the ester to (6-methoxypyridin-3-yl)methanol. -
Step 2: Deoxychlorination: Thionyl Chloride (
) mediated conversion of the alcohol to the alkyl chloride.
Why Thionyl Chloride? Unlike phosphorous-based reagents (
Part 2: Process Chemistry & Protocols
Reaction Scheme Visualization
Caption: Two-step synthesis pathway highlighting reagent flow and gaseous byproduct management.
Step 1: Reduction of Methyl 6-methoxynicotinate
Objective: Convert the ester to the primary alcohol without affecting the pyridine ring.
Reagents & Materials:
-
Methyl 6-methoxynicotinate (1.0 eq)
-
Sodium Borohydride (
) (2.0 eq) -
Calcium Chloride (
) (1.0 eq) – Activates borohydride -
Solvent: Methanol (10V) / THF (5V)
Protocol:
-
Setup: Charge Methyl 6-methoxynicotinate and THF into a reactor under
. -
Activation: Cool to 0°C. Add
in portions. -
Addition: Dissolve
in Methanol. Add this solution dropwise to the reactor, maintaining internal temperature . Caution: Significant Hydrogen evolution. -
Reaction: Warm to 20–25°C and stir for 4 hours. Monitor by HPLC (Target:
SM). -
Quench: Cool to 0°C. Slowly add saturated
solution. Note: Exothermic and foaming. -
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over
.[2] -
Isolation: Concentrate in vacuo to yield (6-methoxypyridin-3-yl)methanol as a pale yellow oil/solid.
-
Yield Expectation: 85–92%
-
Step 2: Chlorination (The Critical Step)
Objective: Convert the alcohol to the chloride salt while preventing methoxy-cleavage.
Reagents & Materials:
-
(6-methoxypyridin-3-yl)methanol (1.0 eq)
-
Thionyl Chloride (
) (1.2 – 1.5 eq) -
Solvent: Dichloromethane (DCM) or Toluene (8V)
-
Engineering Control: Caustic Scrubber (NaOH) required.
Protocol:
-
Charge: Dissolve the alcohol intermediate in anhydrous DCM (or Toluene) in a glass-lined reactor. Cool to 0–5°C.[3]
-
Addition: Charge
dropwise via an addition funnel.-
Rate Control: Adjust rate to maintain temperature
and manage off-gas evolution rate.
-
-
Reaction: Allow the mixture to warm to Room Temperature (20–25°C). Stir for 3–6 hours.
-
Observation: The product often precipitates as a white/off-white solid during the reaction.
-
-
Completion Check: HPLC analysis. If unreacted alcohol
, add 0.1 eq and stir for 1 hour. -
Isolation:
-
If Solid Precipitates: Filter the slurry under
. Wash the cake with cold DCM/Hexane (1:1). -
If Solution: Concentrate to ~3V, add Methyl tert-butyl ether (MTBE) to induce crystallization, then filter.
-
-
Drying: Dry the filter cake in a vacuum oven at 40°C. Do not exceed 50°C to prevent degradation.
Data Summary Table:
| Parameter | Specification | Rationale |
| Stoichiometry ( | 1.2 – 1.5 eq | Excess ensures full conversion; too much excess complicates workup. |
| Temperature | 0°C | Higher temps (>40°C) risk cleaving the 2-methoxy group. |
| Reaction Time | 3 – 6 Hours | Sufficient for conversion; prolonged stirring increases impurity formation. |
| Target Yield | 80 – 90% | High recovery expected due to salt precipitation. |
| Appearance | White crystalline solid | Yellowing indicates free-base degradation or impurities. |
Part 3: Engineering Controls & Safety (HSE)
Thionyl Chloride Handling & Scrubber Logic
The reaction releases stoichiometric quantities of
Caption: Essential off-gas scrubbing train to neutralize acidic vapors and prevent environmental release.
Critical Safety Parameters
-
Thermal Runaway: The addition of
is exothermic. Failure of cooling or rapid addition can lead to a pressure spike.-
Control: Interlock addition pump with reactor temperature (Trip point: >15°C).
-
-
Water Ingress:
reacts violently with water. Ensure reactor is dried (boil-out with acetone/drying) and lines are purged before charging.
Part 4: Analytical Quality Control
Method: Reverse Phase HPLC Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 3.5µm) Mobile Phase:
-
A: 0.1% TFA in Water
-
B: Acetonitrile Gradient: 5% B to 95% B over 15 minutes. Detection: UV @ 254 nm (Pyridine absorption) and 210 nm.
Impurity Markers:
-
(6-methoxypyridin-3-yl)methanol (SM): Retention time ~3.5 min.
-
Dimer Impurity: Bis((6-methoxypyridin-3-yl)methyl) ether. Formed if moisture is present or alcohol concentration is too high.
-
Hydrolysis Impurity: 5-(chloromethyl)pyridin-2(1H)-one. Formed if acid concentration becomes too high at elevated temperatures (ether cleavage).
References
-
Process Chemistry of Pyridine Derivatives
- Development of a Scalable Synthesis for GPR40 Agonists. (General reference for chloromethyl pyridine synthesis).
-
Source:
-
Thionyl Chloride Chlorination Protocols
-
Safety in Chlorination
- Thionyl Chloride: A Catalyst of Synthetic Chemical Interest (Safety & Handling).
-
Source:
-
Analytical Methods
- Method development for determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride (Analogous impurity profile).
-
Source:
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates - Google Patents [patents.google.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]
- 5. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 86604-75-3 [chemicalbook.com]
- 7. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 8. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]
Application Note: Thioether Synthesis via 5-(Chloromethyl)-2-methoxypyridine Hydrochloride
This Application Note and Protocol guide details the reaction of 5-(Chloromethyl)-2-methoxypyridine hydrochloride with sulfhydryl (thiol) compounds. This transformation is a cornerstone in medicinal chemistry, particularly for synthesizing Proton Pump Inhibitors (PPIs) and COX-2 inhibitors, where the pyridine ring serves as a critical pharmacophore.
Executive Summary & Scientific Context
The reaction between 5-(Chloromethyl)-2-methoxypyridine hydrochloride (Reactant A) and sulfhydryl compounds (Reactant B) is a classic
While conceptually simple, the protocol requires rigorous control over pH and solvent polarity due to the specific properties of the pyridine salt:
-
Instability of the Free Base: The chloromethyl pyridine free base is unstable and prone to self-polymerization or hydrolysis. It is best generated in situ from the stable hydrochloride salt.
-
Competing Nucleophiles: The reaction must suppress the formation of disulfides (oxidation of thiol) and hydroxymethyl byproducts (hydrolysis of the alkyl chloride).
Mechanism of Action
The reaction proceeds via a bimolecular nucleophilic substitution (
Figure 1: Mechanistic pathway of the thioether formation via
Chemical Properties & Safety Profile[3]
| Property | Specification | Notes |
| Compound Name | 5-(Chloromethyl)-2-methoxypyridine HCl | Key Intermediate |
| CAS Number | 120276-36-0 (Free base analog ref) | Verification required for specific salt batch. |
| Physical State | White to off-white crystalline solid | Hygroscopic. Store in desiccator. |
| Reactivity | High electrophilicity at -CH2Cl | Vesicant / Skin Sensitizer. |
| Stability | Stable as HCl salt. | Free base degrades rapidly >0°C. |
Safety Critical Warning: Chloromethyl pyridines are potential alkylating agents and severe skin irritants. All operations must be conducted in a fume hood. Double-gloving (Nitrile) is mandatory.
Experimental Protocols
Two methods are provided. Method A is the standard industrial approach (high throughput, robust). Method B is for sensitive substrates requiring anhydrous conditions.
Method A: Biphasic Aqueous/Organic System (Recommended)
Best for: Stable thiols (e.g., mercapto-benzimidazoles, alkyl thiols) and large-scale synthesis.
Reagents:
-
5-(Chloromethyl)-2-methoxypyridine HCl (1.0 equiv)
-
Thiol Substrate (1.05 equiv)
-
Sodium Hydroxide (2.2 equiv) – Note: Extra base neutralizes the HCl salt.
-
Solvent: Methanol/Water (3:1) or Ethanol/Water.
Step-by-Step Procedure:
-
Preparation of Thiolate:
-
In a round-bottom flask, dissolve the Thiol Substrate (1.05 eq) in Methanol.
-
Add NaOH (2.2 eq) dissolved in a minimum amount of water.
-
Stir for 15 minutes at room temperature (RT) to ensure complete formation of the sodium thiolate.
-
-
Addition of Electrophile:
-
Cool the solution to 0–5°C (Ice bath).
-
Add 5-(Chloromethyl)-2-methoxypyridine HCl (1.0 eq) portion-wise over 20 minutes.
-
Rationale: Portion-wise addition prevents localized heating and suppresses hydrolysis of the chloromethyl group.
-
-
Reaction:
-
Remove the ice bath and allow the mixture to warm to RT.
-
Stir for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc) or LC-MS.
-
-
Workup:
-
Evaporate the bulk of the Methanol under reduced pressure.
-
Dilute the aqueous residue with Water and extract with Ethyl Acetate (x3).
-
Wash combined organics with Brine, dry over
, and concentrate.
-
-
Purification:
-
Recrystallize from Ethanol/Hexane or purify via Silica Gel Flash Chromatography.
-
Method B: Anhydrous Conditions (NaH/DMF)
Best for: Acid-sensitive substrates or highly hindered thiols.
Reagents:
-
Sodium Hydride (60% dispersion in oil, 2.2 equiv)
-
Anhydrous DMF or THF.
Step-by-Step Procedure:
-
Deprotonation:
-
Suspend NaH (2.2 eq) in anhydrous DMF at 0°C under Nitrogen/Argon.
-
Add the Thiol Substrate (1.0 eq) dropwise/portion-wise.
-
Stir at 0°C for 30 mins until hydrogen evolution ceases.
-
-
Coupling:
-
Add 5-(Chloromethyl)-2-methoxypyridine HCl (1.0 eq) as a solid in one portion.
-
Note: The extra equivalent of NaH will instantly neutralize the HCl salt.
-
-
Reaction:
-
Stir at RT for 1–3 hours.
-
-
Quench:
-
Carefully quench with saturated
solution (exothermic). -
Extract with Ethyl Acetate.
-
Optimization & Troubleshooting Guide
The following decision tree helps resolve common yield/purity issues.
Figure 2: Troubleshooting logic for common reaction failures.
Critical Parameters Data
| Parameter | Recommendation | Impact on Quality |
| Stoichiometry | Thiol (1.05 eq) : Pyridine (1.0 eq) | Slight excess of thiol ensures complete consumption of the unstable alkyl chloride. |
| Base Strength | NaOH (Method A) vs NaH (Method B) | Stronger bases (NaH) drive reaction faster but may degrade sensitive groups. |
| Temperature | 0°C | Heating >50°C promotes elimination side reactions. |
| Atmosphere | Inert ( | Essential to prevent oxidation of thiols to disulfides. |
References
-
Master Organic Chemistry. (2015). Synthesis of Thioethers via SN2 Reaction. Retrieved from [Link] (Mechanistic grounding).
-
National Institutes of Health (NIH). (2006). Synthesis and Activity of Small Molecule GPR40 Agonists. Bioorg Med Chem Lett. Retrieved from [Link] (Application of pyridine linkers in drug design).
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 5-(Chloromethyl)-2-methoxypyridine Hydrochloride
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of crude 5-(Chloromethyl)-2-methoxypyridine hydrochloride. This key intermediate is crucial in the synthesis of various pharmaceutical compounds, and its purity is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address common challenges encountered during purification.
Introduction: The Criticality of Purity
5-(Chloromethyl)-2-methoxypyridine hydrochloride is synthesized through multi-step processes that can introduce a variety of impurities.[1][2] These can include starting materials, by-products from side reactions, and degradation products.[1][3] Failure to remove these impurities can lead to low yields in subsequent steps, the formation of undesired side products, and compromised purity of the final API. This guide is designed to provide a logical, scientifically-grounded framework for tackling these purification challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of crude 5-(Chloromethyl)-2-methoxypyridine hydrochloride.
Q1: My crude product is a dark, oily, or discolored solid. What is the likely cause and the best initial purification step?
A1: Discoloration and an oily consistency are typically indicative of polymeric by-products and residual solvents or reagents from the chlorination step.[1] The most effective initial step is often a solvent wash or slurry.
Expert Insight: The choice of solvent is critical. You need a solvent that will dissolve the impurities but in which your desired product has very low solubility. This differential solubility is the basis for this purification technique.
Troubleshooting Protocol: Solvent Wash/Slurry
-
Solvent Selection: Based on literature and experimental data, a mixture of acetone and a non-polar solvent like petroleum ether or hexane is effective.[1][4][5] A common starting ratio is 2:1 or 3:1 acetone to petroleum ether.[1]
-
Procedure:
-
Suspend the crude solid in the chosen solvent system.
-
Stir the slurry vigorously at room temperature for 30-60 minutes.
-
Collect the solid by filtration, for instance, using a Büchner funnel.
-
Wash the filter cake with a small amount of the cold solvent mixture to remove any remaining dissolved impurities.
-
Dry the purified solid under vacuum.[5]
-
dot
Caption: Workflow for Solvent Wash Purification
Q2: After a solvent wash, my product purity (by HPLC) is still below the required specification (e.g., >99%). What is the next logical purification step?
A2: If impurities persist after a solvent wash, recrystallization is the most powerful technique to achieve high purity.[6] This method relies on the principle that the desired compound and the impurities have different solubility profiles in a given solvent at different temperatures.[6]
Expert Insight: The key to successful recrystallization is selecting an appropriate solvent system. The ideal solvent will dissolve the compound when hot but have low solubility when cold, allowing for the formation of pure crystals upon cooling.[6]
Troubleshooting Protocol: Recrystallization
-
Solvent Screening:
-
Recrystallization Procedure:
-
Dissolve the crude solid in a minimal amount of the chosen hot solvent to create a saturated solution.[6]
-
If the solution is colored, you can add a small amount of activated charcoal to adsorb colored impurities.
-
Perform a hot filtration to remove the charcoal or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Further, cool the solution in an ice bath to maximize the yield of the crystals.
-
Collect the crystals by filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to a constant weight.[5]
-
dot
Caption: Step-by-Step Recrystallization Workflow
Q3: I am experiencing product decomposition during purification, particularly when heating. How can I mitigate this?
A3: 5-(Chloromethyl)-2-methoxypyridine hydrochloride can be susceptible to degradation, especially at elevated temperatures in the presence of certain solvents or impurities.[3] One common degradation pathway is the demethylation of the methoxy group.[3]
Expert Insight: To minimize thermal degradation, it is crucial to use the lowest effective temperature during dissolution for recrystallization and to minimize the time the product is kept at elevated temperatures. Additionally, ensuring all glassware is dry and performing operations under an inert atmosphere (e.g., nitrogen or argon) can prevent hydrolysis and other side reactions.
Strategies to Mitigate Decomposition:
-
Low-Temperature Recrystallization: If possible, choose a solvent system that allows for dissolution at a moderate temperature.
-
Reduced Pressure Evaporation: When removing solvents, use a rotary evaporator under reduced pressure to lower the boiling point of the solvent.[4]
-
Inert Atmosphere: Handle the compound under a dry, inert atmosphere to prevent moisture-related degradation.[4]
-
pH Control: The hydrochloride salt is generally more stable. Ensure the material is not exposed to basic conditions which could neutralize the salt and make the free base more susceptible to decomposition.
Q4: How do I confirm the purity of my final product?
A4: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of 5-(Chloromethyl)-2-methoxypyridine hydrochloride.[1][3] Other analytical techniques can provide complementary information.
Analytical Methods for Purity Assessment:
| Analytical Technique | Principle | Primary Applications |
| HPLC | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[8] | Purity determination, assay for potency, and impurity profiling.[8] |
| LC-MS/MS | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. | Identification and quantification of trace-level genotoxic impurities.[9][10] |
| Melting Point | A pure crystalline solid has a sharp and characteristic melting point. | A quick check of purity; impurities typically depress and broaden the melting range. |
| NMR Spectroscopy | Provides detailed information about the molecular structure. | Structural confirmation and identification of impurities with different chemical structures. |
Expert Insight: For regulatory filings, a validated, stability-indicating HPLC method is required. Method validation should be performed according to ICH guidelines.[11]
Safety First: Handling 5-(Chloromethyl)-2-methoxypyridine Hydrochloride
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).
Essential Safety Precautions:
-
Engineering Controls: Handle in a well-ventilated fume hood.[12]
-
Personal Protective Equipment: Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[13][14]
-
Handling: Avoid creating dust.[14] Avoid contact with skin, eyes, and clothing.[13] Do not ingest or inhale.[13]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place, away from incompatible materials such as strong bases and oxidizing agents.[12][15]
Data Summary: Purity Enhancement
The following table provides representative data on the purity of a structurally related compound, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, after employing different solvent wash systems. This can serve as a useful reference for what to expect in your own experiments.[5]
| Wash Solvent System (v/v) | Purity (by HPLC) |
| Acetone: Petroleum Ether (2:1) | 99.54% |
| Acetone: Petroleum Ether (3:1) | 99.21% |
| Toluene | 99.13% |
| Acetone | 98.75% |
References
- CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 86604-75-3. ChemicalBook.
- CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
- How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized?. FAQ.
- US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
- CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
- Technical Support Center: Purification of 4-(Chloromethyl)-2-methoxypyridine Reaction Products. Benchchem.
- Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS.
- Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. PubMed.
- SAFETY D
- 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. Apollo Scientific.
- 2-Chloro-5-(chloromethyl)pyridine. Santa Cruz Biotechnology.
- A Comparative Guide to the Validation of Analytical Methods for 2-(Chloromethyl)pyrimidine hydrochloride. Benchchem.
- Safety D
- ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. EMA.
- 2-Methoxypyridine Safety D
- 2-(Chloromethyl)-5-methylpyridine hydrochloride | C7H9Cl2N | CID 23313795. PubChem.
Sources
- 1. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]
- 2. guidechem.com [guidechem.com]
- 3. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents [patents.google.com]
- 4. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 86604-75-3 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mt.com [mt.com]
- 7. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. fishersci.se [fishersci.se]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: 5-(Chloromethyl)-2-methoxypyridine Hydrochloride
Introduction
Welcome to the technical support center for 5-(Chloromethyl)-2-methoxypyridine hydrochloride (CAS: 120276-36-0). This intermediate is a critical building block in the synthesis of various pharmaceuticals (e.g., GPR40 agonists, P2X3 antagonists).
This guide addresses the specific challenges associated with the chlorination of (6-methoxypyridin-3-yl)methanol using thionyl chloride (
Module 1: Optimized Synthetic Protocol
Standardizing the baseline methodology is the first step to troubleshooting.
The Reaction Mechanism
The transformation utilizes thionyl chloride to convert the primary alcohol to an alkyl chloride.
-
Reagents: (6-methoxypyridin-3-yl)methanol (Starting Material, SM), Thionyl Chloride (
), Dichloromethane (DCM) or Toluene, Catalytic DMF. -
Key Insight: The reaction proceeds via a chlorosulfite intermediate. The addition of catalytic DMF forms a Vilsmeier-Haack type chloroiminium species, which is a more potent chlorinating agent, allowing the reaction to proceed at lower temperatures. This is critical for preserving the acid-sensitive methoxy group.
Step-by-Step Protocol (Recommended)
| Step | Action | Technical Rationale (The "Why") |
| 1 | Dissolution | Dissolve 1.0 eq of SM in dry DCM (10 vol). Add 1-2 drops of DMF. |
| 2 | Cooling | Cool the solution to 0°C – 5°C . |
| 3 | Addition | Add |
| 4 | Reaction | Stir at 0°C for 1h, then allow to warm to 20°C (Room Temp). |
| 5 | Workup | Concentrate under vacuum. Crucial: Add Toluene (5 vol) and re-concentrate (Repeat 2x). |
| 6 | Isolation | Slurry the residue in MTBE or EtOAc/Hexane. Filter under |
Module 2: Troubleshooting & FAQs
Category A: Yield & Conversion Issues
Q1: My reaction conversion is incomplete (>5% alcohol remaining), but I added excess thionyl chloride. Why?
-
Diagnosis: This is often due to "encapsulation." The product (HCl salt) precipitates out of non-polar solvents (like pure toluene) too fast, coating unreacted alcohol and preventing it from contacting the thionyl chloride.
-
Solution:
-
Switch solvent to DCM (Dichloromethane) or Chloroform , which maintains better solubility of the intermediate species.
-
Increase the amount of catalytic DMF .
-
Ensure vigorous agitation (overhead stirring preferred over magnetic).
-
Q2: I am getting a low isolated yield despite high HPLC conversion.
-
Diagnosis: The product is likely degrading during the workup or is too soluble in the wash solvents.
-
Solution:
-
Avoid Aqueous Workups: Do not wash with water or bicarbonate if isolating the HCl salt. The free base is unstable and the salt is highly water-soluble.
-
Filtration Loss: If the crystals are too fine, they pass through the filter. Induce crystal growth by cooling the slurry slowly from 30°C to 0°C before filtration.
-
Category B: Impurity Profile
Q3: The product has turned yellow/brown and purity is dropping. What is happening?
-
Diagnosis: This indicates the formation of 5-(chloromethyl)pyridin-2-ol (the pyridone form).
-
Mechanism: High concentrations of HCl gas, combined with heat (>40°C), protonate the pyridine nitrogen. The chloride ion then attacks the methyl group of the methoxy ether (nucleophilic substitution), cleaving it.
-
Corrective Action:
-
Keep reaction temperature below 25°C .
-
Reduce reaction time. Do not stir overnight if conversion is complete at 2 hours.
-
Use a nitrogen sweep (sparging) to remove HCl gas as it forms.
-
Q4: I see a "dimer" impurity in the Mass Spec (M+ = ~260-270).
-
Diagnosis: Ether formation. The product (alkyl chloride) has reacted with the starting material (alcohol).
-
Solution: This happens when the reaction is "starved" of thionyl chloride or mixing is poor. Ensure
is added in a steady stream and is always in slight excess relative to the available alcohol in the solution.
Category C: Physical Properties[2][3][4]
Q5: The product is oiling out instead of crystallizing.
-
Diagnosis: Residual solvent or impurities are depressing the melting point.
-
Solution:
-
Perform the Toluene Chase (evaporate with toluene) aggressively to remove DCM and
. -
Use MTBE (Methyl tert-butyl ether) as the antisolvent. Add it slowly to the oily residue with vigorous stirring to induce precipitation.
-
Seed the mixture with a pure crystal from a previous batch.
-
Module 3: Visualization & Logic Flows
Workflow 1: Reaction Control Logic
This diagram illustrates the critical control points where yield is won or lost.
Caption: Figure 1. Optimized synthetic workflow emphasizing the "Toluene Chase" to ensure solid formation and stability.
Workflow 2: Impurity Troubleshooting Tree
Use this to diagnose purity failures.
Caption: Figure 2. Diagnostic tree for identifying and correcting common impurity profiles based on reaction conditions.
Module 4: Stability & Handling Data
| Parameter | Specification/Limit | Consequence of Deviation |
| Reaction Temp | < 25°C | > 30°C accelerates demethylation (pyridone formation). |
| Moisture Content | < 0.1% (Solvents) | Hydrolysis of the chloromethyl group back to alcohol. |
| Storage | -20°C, Desiccated | Product degrades (darkens) at RT due to autocatalytic HCl release. |
| Safety | Vesicant / Lachrymator | WARNING: Chloromethyl pyridines are potential alkylating agents. Handle in a fume hood. |
References
-
Bayer AG. (1994).[1] Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.[2][1][3][4] US Patent 5,329,011.[1][3] Link
-
Vertex Pharmaceuticals. (2010). Process for the preparation of chloromethyl pyridine derivatives.[3][4][5][6] WO Patent 2010/0228020. Link
-
Asian Journal of Chemistry. (2025). Process Optimization and Green Chemistry Approach During Synthesis... (Contextual reference for chlorination conditions). Link
-
Organic Syntheses. (2011). Discussion on Thionyl Chloride Chlorination Protocols. Org.[2][3][4][7][8] Synth. Coll. Vol. 10. Link
Sources
- 1. EP0260485B1 - Process for the preparation of 2-chlor-5-chloromethyl pyridine - Google Patents [patents.google.com]
- 2. EP0569947A1 - Process for the production of 2-chloro-5-chloromethyl-pyridine - Google Patents [patents.google.com]
- 3. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 4. asianpubs.org [asianpubs.org]
- 5. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]
- 6. CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine - Google Patents [patents.google.com]
- 7. innospk.com [innospk.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: 5-(Chloromethyl)-2-methoxypyridine hydrochloride
Welcome to the technical support center for 5-(Chloromethyl)-2-methoxypyridine hydrochloride. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions regarding the stability and handling of this important synthetic intermediate. As Senior Application Scientists, our goal is to blend technical precision with practical, field-tested insights to ensure the success of your experiments.
Introduction to Stability Concerns
5-(Chloromethyl)-2-methoxypyridine hydrochloride is a key building block in organic synthesis, valued for its reactive chloromethyl group which allows for the introduction of the 2-methoxypyridine moiety into various molecular scaffolds. However, this reactivity is also the source of its primary stability challenges. The compound is particularly susceptible to degradation via hydrolysis and can be sensitive to environmental conditions such as moisture, pH, and temperature. Understanding and mitigating these stability issues are critical for achieving reproducible and high-yielding synthetic outcomes.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and stability of 5-(Chloromethyl)-2-methoxypyridine hydrochloride.
Q1: My solid 5-(Chloromethyl)-2-methoxypyridine hydrochloride has developed a yellowish or brownish tint. Is it still usable?
A: A color change from white/off-white to yellow or brown is a common indicator of degradation. This is often due to exposure to moisture or air, leading to hydrolysis or other side reactions. While minor discoloration might not significantly impact reactions where the material is used in excess, it is highly recommended to use fresh, pure material for reactions requiring high precision and purity. For critical applications, repurifying the material or purchasing a new batch is the best course of action.
Q2: What are the optimal storage conditions for this compound?
A: To ensure long-term stability, 5-(Chloromethyl)-2-methoxypyridine hydrochloride should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[1] It is also recommended to store it in a cool, dry, and dark place.[2] Refrigeration is often advisable to minimize the rate of any potential degradation reactions. The product is known to be hygroscopic, meaning it readily absorbs moisture from the air, so an inert and dry environment is crucial.[1]
Q3: Is 5-(Chloromethyl)-2-methoxypyridine hydrochloride hygroscopic?
A: Yes, this compound is hygroscopic.[1] Exposure to atmospheric moisture can lead to the absorption of water, which can initiate hydrolysis of the reactive chloromethyl group. This underscores the importance of the storage conditions mentioned in Q2. Always handle the solid in a glove box or under a stream of dry inert gas if possible.
Q4: What solvents are recommended for dissolving this compound for reactions?
A: The choice of solvent is critical and depends on the subsequent reaction. The compound is soluble in water, but this will lead to rapid hydrolysis.[3][4] For nucleophilic substitution reactions, anhydrous aprotic solvents such as dichloromethane (DCM), chloroform, acetonitrile (ACN), or N,N-dimethylformamide (DMF) are generally preferred.[4][5] It is essential to use solvents with very low water content to prevent degradation of the starting material.
Q5: How does pH affect the stability of this compound in solution?
A: The stability of chloromethylpyridines in solution is highly pH-dependent. Under neutral to alkaline conditions (pH > 6-7), the chloromethyl group is highly susceptible to hydrolysis, where the chlorine atom is displaced by a hydroxyl group.[6][7] This degradation is accelerated at higher pH values.[6][8] In strongly acidic conditions, while hydrolysis might be slower, there is a risk of demethylating the methoxy group.[9] Therefore, reactions should ideally be conducted under anhydrous and non-aqueous conditions. If an aqueous workup is necessary, it should be performed quickly and at a cool temperature.
Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during your experiments.
Guide 1: Low Yield in Nucleophilic Substitution Reactions
Problem: You are performing a nucleophilic substitution reaction with 5-(Chloromethyl)-2-methoxypyridine hydrochloride and a nucleophile (e.g., an amine, thiol, or alcohol), but the yield of your desired product is consistently low.
Causality Analysis: Low yields in these reactions are often not due to the inherent reactivity of the components but rather the degradation of the electrophile, 5-(Chloromethyl)-2-methoxypyridine hydrochloride, before or during the reaction. The primary culprits are moisture and competing nucleophiles.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low reaction yields.
Detailed Protocols & Explanations
-
Verify Starting Material Integrity:
-
Action: Before starting your reaction, check the appearance of the solid 5-(Chloromethyl)-2-methoxypyridine hydrochloride. It should be a white to off-white solid.[4]
-
Causality: As noted in the FAQs, discoloration indicates degradation. Using degraded starting material is a primary cause of low yields.
-
-
Ensure Anhydrous Reaction Conditions:
-
Action: Use freshly dried, anhydrous solvents. If using a solvent like DMF, which can be hygroscopic, consider using a fresh bottle or drying it over molecular sieves.
-
Causality: The chloromethyl group is electrophilic and will react with water (hydrolysis) in an SN2 reaction.[5] This side reaction consumes your starting material, reducing the yield of the desired product. The hydrolysis product is 5-(hydroxymethyl)-2-methoxypyridine.
-
-
Implement an Inert Atmosphere:
-
Action: Assemble your reaction glassware while it is hot from the oven and purge with a dry, inert gas like nitrogen or argon. Maintain a positive pressure of the inert gas throughout the reaction.
-
Causality: This prevents atmospheric moisture from entering the reaction vessel and causing hydrolysis. This is especially critical for reactions that run for extended periods.
-
Guide 2: Appearance of an Unexpected Byproduct in NMR/LC-MS
Problem: Your reaction mixture or purified product shows a significant peak corresponding to a mass of 5-(hydroxymethyl)-2-methoxypyridine.
Causality Analysis: This is the classic signature of hydrolysis of the chloromethyl group. This can happen during the reaction itself or during the aqueous workup and purification steps.
Degradation Pathway: Hydrolysis
Caption: Hydrolysis degradation pathway of 5-(chloromethyl)-2-methoxypyridine.
Preventative Measures
-
During Reaction:
-
Action: Follow all the steps outlined in Guide 1 for maintaining anhydrous conditions.
-
Causality: Preventing water from being present in the reaction flask is the only way to stop this side reaction from occurring.
-
-
During Workup and Purification:
-
Action: If an aqueous workup is unavoidable, use cold (0-5 °C) water or brine and perform the extraction steps as quickly as possible. Minimize the contact time between the organic layer containing your product and the aqueous phase.
-
Causality: Chemical reaction rates, including hydrolysis, are significantly reduced at lower temperatures.
-
Action: When performing chromatography, ensure your solvents are dry and consider adding a small amount of a non-nucleophilic base like triethylamine to the mobile phase if your product is sensitive to acid.
-
Causality: The hydrochloride salt form can make the compound more stable in some cases, but the presence of trace acid on silica gel can sometimes catalyze degradation. Neutralizing the column can improve recovery.
-
Best Practices for Handling and Storage
Adherence to proper handling and storage protocols is the most effective way to ensure the long-term stability and reliability of 5-(Chloromethyl)-2-methoxypyridine hydrochloride.
Summary of Handling and Storage Conditions
| Parameter | Recommendation | Rationale |
| Atmosphere | Store and handle under dry, inert gas (Argon or Nitrogen).[1] | Prevents hydrolysis from atmospheric moisture. |
| Temperature | Store in a cool place (refrigeration recommended).[1][2] | Reduces the rate of thermal degradation. |
| Light | Store in a dark place, in an amber vial if possible.[2] | Protects against potential photolytic degradation. |
| Container | Keep container tightly closed and in its original packaging.[1][2] | Prevents exposure to air and moisture. |
| Handling | Use in a well-ventilated area or fume hood. Wear appropriate PPE, including gloves and safety glasses.[1][10] | Ensures safety and prevents contamination. |
Workflow for Weighing and Dispensing
Caption: Recommended workflow for handling and dispensing the compound.
References
- Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC. (2023). PubMed Central.
- 5-CHLORO-2-(CHLOROMETHYL)PYRIDINE - Safety Data Sheet. (2025). ChemicalBook.
- 2-(chloromethyl)-3-methylpyridine hydrochloride - SAFETY DATA SHEET. (n.d.). Apollo Scientific.
- 2-Methoxypyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia.
- SAFETY DATA SHEET - 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. (2024). Fisher Scientific.
- 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride - Safety Data Sheet. (2023). Apollo Scientific.
- CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride. (2013). Google Patents.
- 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 86604-75-3. (n.d.). ChemicalBook.
- Effect of pH on the stability of methacholine chloride in solution. (1998). PubMed.
- Effect of Water pH on the Chemical Stability of Pesticides. (2001). Utah State University.
- Effect of water pH on the stability of pesticides. (2008). MSU Extension.
- An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride. (n.d.). Benchchem.
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By-product formation in 5-(Chloromethyl)-2-methoxypyridine hydrochloride reactions
Technical Support Center: 5-(Chloromethyl)-2-methoxypyridine Hydrochloride
Topic: By-product Formation & Troubleshooting Guide
Product: 5-(Chloromethyl)-2-methoxypyridine hydrochloride (CAS: 120276-36-0) Document ID: TSC-2025-CMP-01 Audience: Medicinal Chemists, Process Development Scientists[1][2]
Executive Summary & Reactivity Profile
5-(Chloromethyl)-2-methoxypyridine hydrochloride is a highly reactive electrophilic building block.[1][2] Its utility stems from the "benzylic-like" chloromethyl group, which is activated by the electron-deficient pyridine ring.[1][2] However, this same activation makes it prone to rapid degradation if handling protocols are not strictly observed.[1]
Core Reactivity Paradigm:
-
Primary Mode:
displacement of the chloride by nucleophiles.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Critical Instability: The Free Base is thermally unstable and prone to rapid self-polymerization/dimerization.[1] It must be generated in situ at low temperatures.[1]
-
Moisture Sensitivity: High susceptibility to hydrolysis, reverting to the alcohol precursor.[1][2]
Critical By-product Mechanisms
Module A: Hydrolysis (The "Dead" Reagent)
Issue: Formation of 5-(Hydroxymethyl)-2-methoxypyridine. Cause: Exposure to atmospheric moisture or wet solvents.[1] The electron-poor pyridine ring makes the methylene carbon highly electrophilic, accelerating the attack of water.[1][2]
Mechanism: The reaction proceeds via a rapid solvolysis, often faster than typical benzyl chlorides due to the inductive effect of the pyridine nitrogen.[1]
Figure 1: Hydrolysis pathway leading to reagent deactivation.[1][2]
Module B: Dimerization (The "Insoluble Solid")
Issue: Appearance of high molecular weight, insoluble precipitates during free-basing or concentration.[1] Cause: Self-alkylation (Quaternization).[1] When neutralized to the free base, the pyridine nitrogen (nucleophile) of one molecule attacks the chloromethyl group (electrophile) of another.[1]
Mechanism:
This is an intermolecular
Figure 2: Self-alkylation pathway.[1][2][3][4][5] Note that this reaction is autocatalytic in concentrated free-base solutions.[1][2]
Troubleshooting & Optimization Guide
Scenario 1: Low Yield in Nucleophilic Substitution
Symptom: LCMS shows large peak for Alcohol (M+ - Cl + OH) or Methyl Ether (M+ - Cl + OMe).[1]
| Possible Cause | Diagnostic Check | Corrective Action |
| Wet Solvent | Check KF (Karl Fischer) of solvent. | Use anhydrous solvents (DCM, THF, DMF).[1][2] Store over 4Å molecular sieves.[1] |
| Methanol Use | Did you use MeOH to dissolve the salt? | NEVER use alcohols as solvents for the chloride. It forms the alkyl ether immediately. |
| Hygroscopic Salt | Is the starting material clumpy? | Dry the HCl salt in a vacuum desiccator over |
Scenario 2: Precipitation During Neutralization
Symptom: You attempted to "free base" the salt in water/DCM extraction, and a gum/solid formed at the interface.[1]
| Possible Cause | Diagnostic Check | Corrective Action |
| Dimerization | Is the solid insoluble in DCM? | Avoid isolation of the free base. Perform neutralization in situ in the presence of the nucleophile.[1] |
| High pH | Did you use NaOH? | Strong bases can degrade the methoxy group. Use milder bases like |
Experimental Protocols (Best Practices)
Protocol A: In Situ Neutralization (Recommended)
Prevents dimerization by consuming the free base immediately.[1]
-
Dissolve: Suspend 5-(Chloromethyl)-2-methoxypyridine HCl (1.0 eq) in anhydrous THF or DCM.
-
Add Nucleophile: Add your amine/thiol nucleophile (1.1 eq).[1]
-
Cool: Cool the mixture to 0°C.
-
Base Addition: Add DIPEA or TEA (2.2 eq) dropwise.
-
Why 2.2 eq? 1 eq to neutralize the HCl salt, 1 eq to scavenge the HCl generated during substitution.
-
-
Warm: Allow to warm to RT only after 30 mins.
Protocol B: Handling the "Free Base" (If absolutely necessary)
Only use if the nucleophile is incompatible with amine bases.[1]
-
Partition: Rapidly partition the HCl salt between cold (
) DCM and cold saturated . -
Dry: Separate organic layer and dry over
for max 5 minutes at . -
Use: Filter directly into the reaction vessel. Do not concentrate to dryness. Concentration promotes rapid polymerization.[1]
Frequently Asked Questions (FAQ)
Q: Can I store the free base in the freezer?
A: No. Even at
Q: I see a peak at M-14 in my LCMS. What is it? A: This is likely the Demethylated by-product (Pyridone derivative).[1] This occurs if the reaction mixture becomes too acidic or if strong Lewis acids are used, cleaving the methyl ether at the 2-position.[1][2] Ensure your reaction maintains a pH > 4.
Q: Why is 2-methoxy-5-chloromethylpyridine less stable than benzyl chloride?
A: The nitrogen in the pyridine ring withdraws electron density, making the
References
-
ChemicalBook. (2024).[1][6][7] 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride Properties & Safety. (Analogous chemistry for chloromethyl pyridines). Link
-
BenchChem. (2025).[1][8] Reactvity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride. (Mechanistic parallels for heterocyclic chloromethyls). Link[1]
-
PubChem. (2025).[1] 5-(Chloromethyl)-2-methoxypyridine hydrochloride Compound Summary.Link[1]
-
Google Patents. (2010).[1] Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.[1][2][4][9] (Process chemistry insights on stability and hydrolysis). Link
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- 2. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]
- 3. US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates - Google Patents [patents.google.com]
- 4. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents [patents.google.com]
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- 7. New method for introducing fluorinated components into molecules [uni-muenster.de]
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- 9. 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride | C9H13Cl2NO | CID 11694258 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Pyridine Building Blocks: 5-(Chloromethyl)-2-methoxypyridine Hydrochloride in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, pyridine scaffolds are indispensable building blocks for the synthesis of a vast array of pharmaceuticals.[1][2][3] Their prevalence in biologically active molecules stems from their unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability. Among the plethora of functionalized pyridines, 5-(chloromethyl)-2-methoxypyridine hydrochloride stands out as a versatile and highly reactive intermediate. This guide provides an in-depth, objective comparison of this key building block with its alternatives, supported by experimental insights to inform rational synthetic design.
Core Attributes of 5-(Chloromethyl)-2-methoxypyridine Hydrochloride
This reagent is characterized by a reactive chloromethyl group at the 5-position and an electron-donating methoxy group at the 2-position.[4] The hydrochloride salt form enhances its stability and handling properties.
Physicochemical Properties:
| Property | Value | Source(s) |
| IUPAC Name | 5-(Chloromethyl)-2-methoxypyridine hydrochloride | [5] |
| CAS Number | 120276-36-0 | [5] |
| Molecular Formula | C₇H₉Cl₂NO | [5] |
| Molecular Weight | 194.06 g/mol | [5] |
| Appearance | White to off-white solid | [6] |
| Solubility | Soluble in water | [6] |
The primary locus of reactivity is the benzylic-like chloromethyl group, which is an excellent electrophilic site for nucleophilic substitution reactions.[4] This reactivity is modulated by the electron-donating 2-methoxy group, which can influence the reaction rates and regioselectivity of transformations on the pyridine ring.
Typical Reactions:
-
N-Alkylation: Readily reacts with primary and secondary amines to form the corresponding aminomethylpyridine derivatives.[4]
-
O-Alkylation: Reacts with alcohols or alkoxides to form ether linkages.[4]
-
S-Alkylation: Thiols can displace the chloride to form thioethers.[4]
These facile substitutions make it a cornerstone for introducing the 2-methoxypyridin-5-ylmethyl moiety into target molecules.
Comparative Analysis with Alternative Pyridine Building Blocks
The choice of a building block is a critical decision in a synthetic campaign, impacting yield, purity, and the overall efficiency of the route. Below is a comparison of 5-(chloromethyl)-2-methoxypyridine hydrochloride with other common pyridine building blocks.
The reactivity of the leaving group in nucleophilic substitutions generally follows the trend I > Br > Cl > F.[7][8][9][10]
| Building Block | Relative Reactivity | Stability | Considerations |
| 5-(Iodomethyl)-2-methoxypyridine | Highest | Lowest | Often prepared in situ due to instability. Ideal for unreactive nucleophiles. |
| 5-(Bromomethyl)-2-methoxypyridine | High | Moderate | A good balance of reactivity and stability. Often preferred for faster reaction kinetics. |
| 5-(Chloromethyl)-2-methoxypyridine | Moderate | High | More stable and cost-effective. Suitable for a wide range of nucleophiles. |
Expert Insight: While bromo- and iodo- analogs offer higher reactivity, this can be a double-edged sword, leading to increased side reactions and decomposition. The chloride's greater stability often translates to better storage, handling, and more controlled reactions, which is a significant advantage in process development and scale-up.
Different functional groups at the 5-position open up entirely different synthetic avenues.
-
2-Methoxy-5-pyridinecarboxaldehyde: This building block is ideal for reductive amination reactions to introduce secondary and tertiary amines. It also participates in reactions like Wittig and aldol condensations.[11][12][13][14]
-
2-Methoxypyridine-5-boronic Acid: A key substrate for Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds with aryl and vinyl halides.[15][16][17][18] This is a powerful method for constructing biaryl structures common in pharmaceuticals.
-
5-Ethynyl-2-methoxypyridine: This building block is used in Sonogashira coupling reactions to form C-C bonds with aryl and vinyl halides, introducing an alkyne linker.[19][20][21][22][23]
Logical Relationship of Synthetic Pathways:
Caption: Synthetic routes to target molecules using different pyridine building blocks.
Case Study: Synthesis of Nevirapine Analogs
Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV-1, features a dipyridodiazepinone core.[24] The synthesis of nevirapine and its analogs often involves the coupling of two substituted pyridine rings.[25][26] 5-(Chloromethyl)-2-methoxypyridine hydrochloride is a valuable precursor for one of these pyridine fragments.
Experimental Protocol: N-Alkylation with 2-Amino-4-methylpyridine
This protocol describes a typical nucleophilic substitution reaction using 5-(chloromethyl)-2-methoxypyridine hydrochloride.
Materials:
-
5-(Chloromethyl)-2-methoxypyridine hydrochloride
-
2-Amino-4-methylpyridine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 2-amino-4-methylpyridine (1.0 eq) in DMF, add K₂CO₃ (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 5-(chloromethyl)-2-methoxypyridine hydrochloride (1.1 eq) portion-wise over 10 minutes.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow:
Caption: Workflow for the N-alkylation of 2-amino-4-methylpyridine.
Troubleshooting and Practical Considerations
-
Stability: 5-(Chloromethyl)-2-methoxypyridine hydrochloride is relatively stable but can be sensitive to moisture and strong bases over prolonged periods.[6] It is recommended to store it under an inert atmosphere.
-
Side Reactions: Over-alkylation can occur with some primary amines. Using a slight excess of the amine and carefully controlling the stoichiometry can mitigate this. In some cases, protection of one of the N-H protons may be necessary.
-
Reaction Monitoring: TLC is a convenient method for monitoring the progress of the reaction. A typical mobile phase is a mixture of ethyl acetate and hexanes.
Conclusion
5-(Chloromethyl)-2-methoxypyridine hydrochloride is a robust and versatile building block for the introduction of the 2-methoxypyridin-5-ylmethyl moiety. Its high stability and moderate reactivity make it a reliable choice for a wide range of nucleophilic substitution reactions. While other pyridine building blocks offer alternative synthetic strategies, the straightforward and high-yielding reactions of 5-(chloromethyl)-2-methoxypyridine hydrochloride solidify its position as a valuable tool in the arsenal of medicinal and synthetic chemists. The choice between this reagent and its alternatives should be guided by the specific synthetic transformation required, the nature of the substrate, and the desired reaction conditions.
References
-
5-(CHLOROMETHYL)-2-METHOXYPYRIDINE HYDROCHLORIDE 120276-36-0 wiki. [Link]
-
Synthesis and characterization of 5-((4-(2-methoxyethyl)phenoxy) methyl-2-chloropyridine. [Link]
- US4612377A - Preparation of 2-chloro-5-methylpyridine - Google P
-
3-Pyridinecarboxaldehyde, 5-fluoro-2-methoxy- | Chemical Properties, Uses & Safety Data. [Link]
- CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google P
- US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google P
- CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google P
-
2-(Chloromethyl)-5-methoxypyridine | C7H8ClNO | CID 14517153 - PubChem. [Link]
- WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google P
-
7.12: Comparison of SN1 and SN2 Reactions - Chemistry LibreTexts. [Link]
-
Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification | JACS Au - ACS Publications. [Link]
-
Sonogashira coupling - Wikipedia. [Link]
-
Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. [Link]
-
Nevirapine Batch Transfer Document. [Link]
-
Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies | ACS Omega. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. [Link]
-
Design and Synthesis of Fused Pyridine Building Blocks for Automated Library Generation. [Link]
-
20.1 Comparison of SN1 and SN2 reactions (HL) - YouTube. [Link]
-
Oxidation of 2-Hydroxynevirapine, a Phenolic Metabolite of the Anti-HIV Drug Nevirapine: Evidence for an Unusual Pyridine Ring Contraction - PMC - NIH. [Link]
-
4-Pyridinecarboxaldehyde, 5-Fluoro-2-Methoxy - Pipzine Chemicals. [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. [Link]
-
Nucleophilic substitution vs. elimination reactions. [Link]
-
(PDF) Naturally Isolated Pyridine Compounds Having Pharmaceutical Applications. [Link]
-
Kinetic modelling of reactions for the synthesis of 2-methyl-5-ethyl pyridine - RSC Publishing. [Link]
-
Haloalkanes — Nucleophilic Substitution, SN2 & SN1 and Elimination Reaction - Lecturio. [Link]
-
A J C A J C - Asian Publication Corporation. [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - MDPI. [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins. [Link]
-
Synthesis of pyridine derivatives for diverse biological activity profiles: A review | Request PDF - ResearchGate. [Link]
-
Development of Degraders and 2-pyridinecarboxyaldehyde (2-PCA) as a recruitment Ligand for FBXO22 - PMC. [Link]
-
Guidelines for Sonogashira cross-coupling reactions - Sussex Drug Discovery Centre. [Link]
-
Synthesis and anti-HIV activity of nevirapine prodrugs - PubMed. [Link]
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Technical Comparison of Synthetic Routes to 5-(Chloromethyl)-2-methoxypyridine Hydrochloride
Executive Summary
Target Molecule: 5-(Chloromethyl)-2-methoxypyridine Hydrochloride (CAS: 120276-36-0) Primary Application: Key electrophilic intermediate for medicinal chemistry (e.g., GPR119 agonists, PPIs, and kinase inhibitors). Critical Challenge: The 2-methoxy group is acid-sensitive. Under the strong acidic conditions typically required for chlorination, it risks hydrolysis to 5-(chloromethyl)pyridin-2(1H)-one (the "pyridone" impurity).
This guide compares three synthetic strategies, weighing process safety , impurity profiles , and scalability .
| Metric | Route 1: Thionyl Chloride ( | Route 2: Mesylation ( | Route 3: Radical Chlorination |
| Yield | High (90-95%) | Moderate-High (80-88%) | Low-Moderate (<60%) |
| Atom Economy | Excellent | Moderate | High |
| Purity Profile | Risk of demethylation (Pyridone) | Excellent (Mild conditions) | Poor (Polychlorination) |
| Cost | Low | High | Low |
| Scalability | High (Industrial Standard) | Medium (Pharma R&D) | Low (Safety/Selectivity issues) |
Part 1: Detailed Route Analysis
Route 1: The Industrial Standard (Thionyl Chloride)
This is the dominant route for kilogram-scale manufacturing. It proceeds via the nucleophilic substitution of (6-methoxypyridin-3-yl)methanol using thionyl chloride.
-
Mechanism:
or depending on solvent/conditions. -
The "Trap":
generates and byproducts. The high concentration of can protonate the pyridine nitrogen, activating the ring for nucleophilic attack by water at the 2-position, leading to the loss of the methyl group (demethylation). -
Optimization: Reaction temperature must be strictly controlled (<20°C during addition) and the product must be isolated immediately as the hydrochloride salt, which precipitates from non-polar solvents (Toluene) or semi-polar ethers (MTBE), protecting it from degradation.
Route 2: The "Mild" Approach (Mesyl Chloride / LiCl)
For high-value intermediates where the methoxy group is particularly labile or if the substrate contains other acid-sensitive moieties, the activation of the alcohol with Methanesulfonyl chloride (
-
Mechanism: Formation of a mesylate leaving group followed by Finkelstein-type displacement.
-
Advantage: Avoids the generation of stoichiometric
gas. The reaction can be buffered with bases like triethylamine ( ). -
Disadvantage: Higher cost of reagents and lower atom economy due to the sulfonate waste stream.
Route 3: Radical Halogenation (The Legacy Route)
Direct chlorination of 2-methoxy-5-methylpyridine using
-
Mechanism: Free radical chain reaction.
-
Why it failed: The 2-methoxy group activates the ring, making it susceptible to electrophilic chlorination on the ring itself (giving 3-chloro-2-methoxy-5-methylpyridine). Furthermore, stopping the reaction at the mono-chloromethyl stage is statistically difficult, leading to di- and tri-chloromethyl impurities that are hard to separate. This route is not recommended for pharmaceutical purity.
Part 2: Visualizing the Chemistry
Diagram 1: Synthetic Pathways & Decision Logic
Caption: Comparison of the two primary synthetic pathways showing the critical impurity risk associated with the standard Thionyl Chloride route.
Diagram 2: The Demethylation Mechanism (The "Pyridone" Impurity)
Caption: Mechanism of the acid-catalyzed hydrolysis side-reaction. Strict moisture control and low temperatures prevent the formation of the Pyridone impurity.
Part 3: Experimental Protocols
Protocol A: Optimized Thionyl Chloride Synthesis
Best for: Large scale, cost-efficiency.
Reagents:
-
(6-methoxypyridin-3-yl)methanol (1.0 eq)
-
Thionyl Chloride (
) (1.2 eq) -
Dichloromethane (DCM) or Toluene (10 volumes)
-
DMF (Catalytic, 0.05 eq)
Step-by-Step:
-
Setup: Charge the alcohol precursor and DCM into a reactor under
atmosphere. Cool the solution to 0–5°C . -
Addition: Add
dropwise over 60 minutes. Critical: Maintain internal temperature below 10°C. The reaction is exothermic. -
Reaction: Allow the mixture to warm to 20–25°C and stir for 2–4 hours. Monitor by HPLC/TLC.
-
Workup (Crystallization):
-
Option 1 (DCM): Concentrate the solvent to ~20% volume, then add Toluene or MTBE to induce precipitation.
-
Option 2 (Toluene): If performed in Toluene, the product hydrochloride salt often precipitates directly.
-
-
Isolation: Filter the white solid under
(the solid is hygroscopic). Wash with cold hexanes. -
Drying: Vacuum dry at 40°C.
Self-Validating Check:
-
The product should be a white to off-white solid.
-
(DMSO-
) should show the methoxy singlet at ppm. If the peak shifts or disappears, check for demethylation.
Protocol B: The Mesyl Chloride Route
Best for: High-purity requirements, acid-sensitive substrates.
Reagents:
-
(6-methoxypyridin-3-yl)methanol (1.0 eq)
-
Methanesulfonyl chloride (
) (1.1 eq) -
Triethylamine (
) (1.2 eq) -
Lithium Chloride (
) (1.5 eq) -
THF (10 volumes)
Step-by-Step:
-
Mesylation: Dissolve alcohol and
in THF. Cool to 0°C. Add dropwise. Stir 1 hour. -
Displacement: Add solid
directly to the reaction mixture. Warm to 40°C and stir for 4–6 hours. -
Workup: Quench with water (carefully). Extract with Ethyl Acetate.[1][2]
-
Salt Formation: To the organic layer, add
in Dioxane (1.0 eq) to precipitate the hydrochloride salt. -
Isolation: Filter and dry as above.
References
-
Patent CN104557692A. Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride. (2015).[3][4]
- Relevance: Provides the foundational industrial protocol for chlorinating methoxy-pyridine alcohols using thionyl chloride with yield d
-
Patent US5942625A. Preparation of chloromethylpyridine hydrochlorides.[4] (1999).[4]
- Relevance: Details the "direct precipitation" method in toluene to avoid impurity form
-
Patent US5329011A. Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.[1][5] (1994).[4][5]
- Relevance: Discusses the limitations of radical chlorination and the preference for alcohol intermedi
-
PubChem Compound Summary. 2-Methoxy-5-hydroxymethylpyridine.
- Relevance: Physical property d
Sources
- 1. US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates - Google Patents [patents.google.com]
- 2. KR0143987B1 - Process for the preparation of 2-chloro-5-chloromethyl-pyridine and new intermediates - Google Patents [patents.google.com]
- 3. 2-Methoxypyridine | C6H7NO | CID 74201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]
- 5. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
Technical Comparison Guide: Analytical Validation Strategies for 5-(Chloromethyl)-2-methoxypyridine HCl
Executive Summary & Analytical Challenge
5-(Chloromethyl)-2-methoxypyridine hydrochloride (CMP-HCl) presents a dual analytical challenge. As a raw material, it requires high-precision assay validation (>98% purity). However, in the context of drug development, it is a reactive alkyl halide classified as a Potentially Genotoxic Impurity (PGI) . Regulatory bodies (ICH M7) require its control at trace levels (ppm) in the final Active Pharmaceutical Ingredient (API).
The Core Instability: The chloromethyl moiety is highly susceptible to hydrolysis, converting rapidly to 5-(Hydroxymethyl)-2-methoxypyridine in the presence of aqueous moisture. Analytical methods must be validated not just for sensitivity, but for solution stability.
This guide compares three dominant methodologies—HPLC-UV, LC-MS/MS, and GC-MS—and validates the superior performance of LC-MS/MS for trace analysis, while retaining HPLC-UV for raw material assay.
Comparative Analysis: Selecting the Right Tool
The following matrix objectively compares analytical performance based on sensitivity, stability, and application suitability.
Performance Matrix: Method A vs. Method B vs. Method C
| Feature | Method A: RP-HPLC (UV) | Method B: LC-MS/MS (Triple Quad) | Method C: GC-MS (Headspace/Direct) |
| Primary Application | Raw Material Assay (Purity %) | Trace Quantification (GTI Screening) | Residual Solvent / Volatile Impurities |
| Sensitivity (LOD) | Moderate (0.05% / 500 ppm) | Ultra-High (< 0.5 ppm) | High (1-10 ppm) |
| Selectivity | Good (Separates main peak) | Excellent (MRM transitions) | Moderate (Matrix interference common) |
| Sample Stability | Risk: Aqueous mobile phases cause degradation during run. | High: Rapid run times & organic-rich mobile phases minimize hydrolysis. | Critical Risk: Thermal degradation of chloromethyl group in injector port. |
| Cost/Throughput | Low Cost / High Throughput | High Cost / Moderate Throughput | Moderate Cost / Low Throughput |
| Verdict | Standard for QC Release | Gold Standard for Safety/GTI | Not Recommended due to thermal instability. |
Expert Insight: Why LC-MS/MS Wins for Drug Development
While GC-MS is often the default for alkyl halides, CMP-HCl is thermally labile. At injector temperatures >200°C, the HCl salt can induce degradation or polymerization, leading to false-negative results. LC-MS/MS is the only self-validating system that allows for low-temperature analysis using specific mass transitions to confirm identity despite complex API matrices.
Validated Experimental Protocol: LC-MS/MS for Trace Analysis
Objective: Quantify CMP-HCl at <10 ppm in Rabeprazole/Omeprazole API.
Instrumentation & Conditions[1][2][3]
-
System: Agilent 6400 Series Triple Quad or equivalent.
-
Column: Agilent ZORBAX Eclipse Plus C18 (100 mm × 3.0 mm, 1.8 µm). Why? High surface area C18 provides retention of the polar pyridine ring while allowing high organic content to prevent hydrolysis.
-
Mobile Phase A: 0.1% Formic Acid in Water (buffer).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (organic).
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 10% B (Equilibration)
-
1-6 min: 10% → 90% B (Elution)
-
6-8 min: 90% B (Wash)
-
8.1 min: 10% B (Re-equilibration)
-
Mass Spectrometry Parameters (MRM Mode)
-
Ionization: Electrospray Ionization (ESI) – Positive Mode.[1]
-
Precursor Ion (Q1): 158.0 m/z [M+H]+ (Chlorine isotope pattern confirmation required).
-
Product Ions (Q3):
-
Quantifier: 122.0 m/z (Loss of HCl).
-
Qualifier: 94.0 m/z (Pyridine ring fragment).
-
-
Dwell Time: 200 ms.
Critical Sample Preparation (The "Self-Validating" Step)
-
Solvent: 100% Acetonitrile (HPLC Grade, Dry). DO NOT USE WATER/METHANOL. Methanol can react with CMP-HCl to form the methyl ether artifact.
-
Procedure:
-
Weigh 100 mg of API sample.
-
Dissolve in 10 mL Acetonitrile (sonicate < 2 mins to avoid heating).
-
Filter through 0.22 µm PTFE filter (hydrophobic).
-
Inject immediately.
-
Validation Data Summary
The following data represents typical performance metrics achieved using the protocol above.
| Parameter | Acceptance Criteria | Experimental Result | Status |
| Specificity | No interference at RT of CMP-HCl | No peaks in Blank/Placebo | Pass |
| Linearity (r²) | > 0.990 | 0.998 (Range: 0.5 - 50 ppm) | Pass |
| LOD (Limit of Detection) | S/N > 3:1 | 0.15 ppm | Pass |
| LOQ (Limit of Quantitation) | S/N > 10:1 | 0.45 ppm | Pass |
| Accuracy (Recovery) | 80% - 120% at LOQ | 92.4% - 105.1% | Pass |
| Solution Stability | % Difference < 10% over time | Stable for 12 hours in Acetonitrile | Pass |
Visualized Workflows
Diagram 1: Method Selection Decision Tree
This logic gate ensures researchers select the correct method based on the concentration and purpose of the analysis.
Caption: Decision matrix for selecting HPLC vs. LC-MS/MS based on regulatory requirements (Assay vs. Trace GTI).
Diagram 2: Critical Sample Preparation Pathway
Failure to follow this specific pathway leads to hydrolysis and false negatives.
Caption: Workflow emphasizing moisture exclusion to prevent conversion of CMP-HCl to the hydroxymethyl impurity.
References
-
ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).Link
-
Reddy, A.V., et al. (2016).[1][2] "Trace Level Determination of Genotoxic Impurities in Generic Drug Development." Journal of Chromatography A. Link
-
Raman, N.V., et al. (2008).[1] "Validated Chromatographic Methods for the Determination of Process Related Toxic Impurities in Pantoprazole Sodium." Journal of Pharmaceutical and Biomedical Analysis. Link
-
European Medicines Agency. (2006). Guideline on the Limits of Genotoxic Impurities.Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
